(R)-3-Amino-5-methyl-hexanoic acid
Description
The exact mass of the compound (R)-3-Amino-5-methyl-hexanoic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality (R)-3-Amino-5-methyl-hexanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R)-3-Amino-5-methyl-hexanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
(3R)-3-amino-5-methylhexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2/c1-5(2)3-6(8)4-7(9)10/h5-6H,3-4,8H2,1-2H3,(H,9,10)/t6-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLYMSIKVLAPCAK-ZCFIWIBFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(CC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@H](CC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80426163 | |
| Record name | (R)-3-Amino-5-methyl-hexanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80426163 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91298-67-8 | |
| Record name | (R)-3-Amino-5-methyl-hexanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80426163 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 91298-67-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Beyond the Dalton: A Technical Monograph on (R)-3-Amino-5-methylhexanoic Acid
[1][2]
Executive Summary
Target Molecule: (R)-3-Amino-5-methylhexanoic acid
CAS Registry Number: 91298-67-8
Molecular Weight: 145.20 g/mol
Formula: C
This technical guide addresses the physicochemical properties, synthetic pathways, and critical applications of (R)-3-Amino-5-methylhexanoic acid (often referred to as (R)-
Critical Distinction: Researchers frequently conflate this molecule with Pregabalin (Lyrica).[1][5] They are not the same.
-
Target Molecule: A
-amino acid (Amino group attached to the C3 backbone).[1] MW = 145.20 g/mol .[1][5][3][4][6]ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> -
Pregabalin: A
-amino acid derivative (3-(aminomethyl)-5-methylhexanoic acid).[1][2][7][8] MW = 159.23 g/mol .[1][9]ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">
This guide focuses strictly on the C7
Part 1: Physicochemical Profile & Molecular Weight Analysis[1][2]
The precise molecular weight of 145.20 g/mol is the fundamental constant for stoichiometric calculations in Solid-Phase Peptide Synthesis (SPPS) and mass spectrometry validation.[1][5]
Core Data Table[1][2]
| Property | Value | Technical Context |
| Molecular Weight | 145.20 g/mol | Used for resin loading calculations in SPPS.[1][4] |
| Exact Mass | 145.1103 Da | Monoisotopic mass for High-Res Mass Spec (HRMS).[1] |
| [M+H] | 146.1176 Da | The primary ion observed in ESI-MS (Positive Mode).[1] |
| Formula | C | |
| Chirality | (R)-Enantiomer | Induces specific helical folding (left-handed 3 |
| pKa (Predicted) | The | |
| Solubility | Water, Methanol | Zwitterionic character requires polar protic solvents.[5] |
Structural Differentiation Logic
To ensure experimental validity, one must verify the structure before synthesis.[5] The diagram below illustrates the critical difference between the target
Figure 1: Structural divergence between the target
Part 2: Synthetic Methodology (Arndt-Eistert Homologation)
The most authoritative route for synthesizing enantiopure
Note on Chirality: The Arndt-Eistert reaction proceeds with retention of configuration.[1][5]
-
Natural L-Leucine ((S)-Leucine)
(S)-ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> -homoleucine.[1] -
Target (R)-Isomer Requirement: You must start with D-Leucine ((R)-Leucine) to obtain (R)-3-Amino-5-methylhexanoic acid.[1][5]
Step-by-Step Protocol
Phase 1: N-Protection & Activation[1][5]
-
Reagents: D-Leucine, Di-tert-butyl dicarbonate (Boc
O), NaOH. -
Activation: React N-Boc-D-Leucine with Isobutyl chloroformate and N-methylmorpholine (NMM) at -15°C to form the mixed anhydride.
Phase 2: Diazomethane Formation (The Dangerous Step)[1][5]
-
Reagents: Diazomethane (CH
N ) in diethyl ether. -
Process: Add the mixed anhydride to the diazomethane solution.
-
Result: Formation of the
-diazoketone.
Phase 3: Wolff Rearrangement[1][5]
-
Reagents: Silver Benzoate (catalyst), Methanol (solvent/nucleophile).[1][5]
-
Mechanism: The diazoketone eliminates N
to form a ketene intermediate, which is immediately trapped by methanol to form the methyl ester.ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> -
Hydrolysis: Saponify the ester (LiOH/THF/H
O) to yield the free acid.
Figure 2: The Arndt-Eistert homologation pathway from D-Leucine to the target
Part 3: Applications in Drug Discovery[2][6]
The molecular weight of 145.20 g/mol represents a specific "chiral increment" in peptide design. Replacing a natural
Proteolytic Stability (The "Beta-Blocker" Effect)
Standard peptides are rapidly degraded by peptidases in the human body.[1][5]
-
Mechanism: Proteases recognize the specific spatial arrangement of the amide bond relative to the
-carbon.[1]ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> -
Application: Incorporating (R)-3-Amino-5-methylhexanoic acid extends the backbone, disrupting the active site recognition of enzymes like Trypsin or Chymotrypsin.[1] This significantly increases the half-life of peptide drugs.[1]
Foldamers and Secondary Structure
-
Helix Formation: While
-peptides formngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> -helices (3.6 residues/turn), -peptides containing (R)-3-Amino-5-methylhexanoic acid tend to form a 3 -helix (3 residues per turn, 14-atom H-bond ring).[1] -
Utility: These helices can mimic protein-protein interaction domains, blocking viral entry or cancer signaling pathways without being degraded.[1][5]
References
-
PubChem. (R)-3-Amino-5-methyl-hexanoic acid (Compound CID 6934243).[1] National Library of Medicine.[1] [Link][1][5]
-
Seebach, D., et al. Beta-Peptides: Synthesis by Arndt-Eistert homologation with concomitant peptide coupling.[1] Helvetica Chimica Acta.[1] (Foundational methodology for beta-amino acid synthesis). [Link][1][5]
-
ChemSRC. (R)-3-Amino-5-methylhexanoic acid Physicochemical Properties. [Link][1][5]
Sources
- 1. (3S)-3-{[(tert-butoxy)carbonyl]amino}-5-methylhexanoic acid | C12H23NO4 | CID 2761526 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-(Aminomethyl)-5-methylhexanoic acid | C8H17NO2 | CID 4715169 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. (R)-3-氨基-5-甲基己酸 AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 4. (R)-3-Amino-5-methylhexanoic acid - CAS:91298-67-8 - Sunway Pharm Ltd [3wpharm.com]
- 5. (R)-3-Amino-5-methyl-hexanoic acid | C7H15NO2 | CID 6934243 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. (R)-3-Amino-5-methylhexanoic acid [myskinrecipes.com]
- 7. Pregabalin | C8H17NO2 | CID 5486971 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Pregabalin - Wikipedia [en.wikipedia.org]
- 9. Pregabalin | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
An In-depth Technical Guide to (R)-3-Amino-5-methyl-hexanoic acid: Structure, Stereochemistry, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
(R)-3-Amino-5-methyl-hexanoic acid is a chiral non-proteinogenic β-amino acid that serves as a valuable building block in medicinal chemistry. Its specific stereoconfiguration and structural features make it a significant precursor for the synthesis of complex molecular architectures and pharmacologically active agents. This guide provides a comprehensive overview of its structure, a detailed analysis of its stereochemistry based on Cahn-Ingold-Prelog rules, robust protocols for its stereoselective synthesis, and a summary of its analytical characterization.
Molecular Structure and Properties
(R)-3-Amino-5-methyl-hexanoic acid is a gamma-aminobutyric acid (GABA) analogue characterized by a hexanoic acid backbone with an amino group at the third carbon (C3) and a methyl group at the fifth carbon (C5). The key feature of this molecule is the chiral center at C3, which dictates its three-dimensional orientation and biological interactions.
| Property | Value | Source |
| Molecular Formula | C₇H₁₅NO₂ | [1] |
| Molecular Weight | 145.20 g/mol | [1] |
| Appearance | Solid | [1] |
| InChI Key | MLYMSIKVLAPCAK-ZCFIWIBFSA-N | [1] |
| SMILES | CC(C)CCC(O)=O | [1] |
Structural Diagram:
Caption: 2D structure of (R)-3-Amino-5-methyl-hexanoic acid.
Stereochemistry: The (R) Configuration
The biological activity of chiral molecules is intrinsically linked to their stereochemistry. The absolute configuration of the stereocenter at C3 in (R)-3-Amino-5-methyl-hexanoic acid is determined using the Cahn-Ingold-Prelog (CIP) priority rules.
Assigning Priorities:
To assign the configuration, we first identify the four groups attached to the chiral carbon (C3):
-
-NH₂ (Amino group)
-
-CH₂COOH (Carboxymethyl group)
-
-CH₂CH(CH₃)₂ (Isobutyl group)
-
-H (Hydrogen)
The priority of these groups is determined by the atomic number of the atom directly bonded to the chiral center. Higher atomic numbers receive higher priority.
-
-NH₂ : The nitrogen atom (atomic number 7) has the highest priority. (Priority 1)
-
-CH₂COOH : The carbon atom (atomic number 6) is bonded to another carbon.
-
-CH₂CH(CH₃)₂ : The carbon atom (atomic number 6) is also bonded to another carbon.
-
-H : The hydrogen atom (atomic number 1) has the lowest priority. (Priority 4)
To break the tie between the two carbon-containing groups, we move to the next atoms along each chain until a point of difference is found.
-
For -CH₂COOH , the C2 is bonded to a carbon atom (C1), which is in turn bonded to two oxygen atoms (O, O) and another carbon (C2).
-
For -CH₂CH(CH₃)₂ , the C4 is bonded to a carbon atom (C5), which is bonded to two carbons (C6 and the methyl carbon) and a hydrogen.
Comparing the atoms attached to C2 and C4, the presence of two oxygen atoms on the C1 connected to C2 gives the -CH₂COOH group a higher priority.
Therefore, the final priority order is:
-
-NH₂
-
-CH₂COOH
-
-CH₂CH(CH₃)₂
-
-H
Determining the Configuration:
With the priorities assigned, we orient the molecule so that the lowest priority group (-H, priority 4) is pointing away from the viewer. Then, we trace the path from priority 1 to 2 to 3.
Caption: CIP priority assignment for (R)-3-Amino-5-methyl-hexanoic acid.
The path from priority 1 (-NH₂) to 2 (-CH₂COOH) to 3 (-CH₂CH(CH₃)₂) traces a clockwise direction. According to the CIP rules, a clockwise direction corresponds to the (R) configuration.
Stereoselective Synthesis
Obtaining enantiomerically pure (R)-3-Amino-5-methyl-hexanoic acid is critical for its application in drug development. The two primary strategies for achieving this are asymmetric synthesis and chiral resolution of a racemic mixture.
Asymmetric Synthesis via Chiral Auxiliary
Asymmetric synthesis allows for the direct formation of the desired enantiomer, minimizing the loss of starting material. One effective method involves the use of a chiral auxiliary, such as an Evans oxazolidinone, to direct the stereochemical outcome of a key reaction.
Workflow for Asymmetric Synthesis:
Caption: Asymmetric synthesis workflow using a chiral auxiliary.
Experimental Protocol (Adapted from established methods for β-amino acid synthesis):
-
Acylation of Chiral Auxiliary: To a solution of (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone in anhydrous THF at -78 °C, add n-butyllithium dropwise. Stir for 15 minutes, then add 5-methyl-3-hexenoyl chloride. Allow the reaction to warm to room temperature and stir for 12 hours. Quench with saturated aqueous NH₄Cl and extract with ethyl acetate. Purify the crude product by column chromatography to yield the N-acyl oxazolidinone.
-
Stereoselective Conjugate Addition: Dissolve the N-acyl oxazolidinone in anhydrous dichloromethane and cool to 0 °C. Add titanium tetrachloride dropwise, followed by trimethylsilyl azide (TMSN₃). Stir the reaction at 0 °C for 4-6 hours. Monitor the reaction by TLC. Upon completion, quench with a 1:1 mixture of saturated aqueous NaHCO₃ and brine. Extract with dichloromethane and purify the resulting diastereomerically enriched azide by chromatography.
-
Cleavage and Reduction: Dissolve the azide intermediate in a 3:1 mixture of THF and water. Cool to 0 °C and add a solution of lithium hydroxide and 30% hydrogen peroxide. Stir for 4 hours. Acidify the reaction mixture with 1N HCl and extract with ethyl acetate to isolate (R)-3-azido-5-methyl-hexanoic acid. The crude azide is then dissolved in methanol, and 10% Pd/C is added. The mixture is hydrogenated under a hydrogen atmosphere (balloon pressure) for 12-16 hours. Filter the catalyst through Celite and concentrate the filtrate under reduced pressure to obtain (R)-3-Amino-5-methyl-hexanoic acid.
Chiral Resolution of Racemic 3-Amino-5-methyl-hexanoic acid
Chiral resolution is a classical method for separating enantiomers from a racemic mixture. This is typically achieved by forming diastereomeric salts with a chiral resolving agent, followed by separation based on differences in solubility.
Workflow for Chiral Resolution:
Caption: Chiral resolution workflow via diastereomeric salt formation.
Experimental Protocol (Adapted from patents for similar resolutions):
-
Salt Formation: Dissolve racemic 3-Amino-5-methyl-hexanoic acid in a suitable solvent such as ethanol or a mixture of ethanol and water. Add an equimolar amount of a chiral resolving agent, for example, (R)-(+)-α-phenylethylamine. Heat the mixture to reflux to ensure complete dissolution.
-
Fractional Crystallization: Allow the solution to cool slowly to room temperature, and then further cool in an ice bath to induce crystallization. The diastereomeric salt of (R)-3-Amino-5-methyl-hexanoic acid with (R)-(+)-α-phenylethylamine is expected to be less soluble and will precipitate out. Collect the crystals by filtration and wash with a small amount of cold solvent.
-
Liberation of the Enantiomer: Suspend the collected diastereomeric salt in water and acidify with a strong acid, such as 2N HCl, to a pH of approximately 1-2. This will protonate the amino acid and deprotonate the resolving agent. Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether) to remove the chiral resolving agent. The aqueous layer containing the hydrochloride salt of (R)-3-Amino-5-methyl-hexanoic acid can then be carefully neutralized or passed through an ion-exchange resin to yield the free amino acid.
Analytical Characterization
Confirmation of the structure and purity of (R)-3-Amino-5-methyl-hexanoic acid is typically achieved through a combination of spectroscopic and chromatographic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of the molecule.
Predicted ¹H and ¹³C NMR Data:
| ¹H NMR (Proton) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| H (on C6 and methyl on C5) | ~0.9 | d | 6H |
| H (on C5) | ~1.6 | m | 1H |
| H (on C4) | ~1.2-1.4 | m | 2H |
| H (on C2) | ~2.3-2.5 | m | 2H |
| H (on C3) | ~3.0-3.2 | m | 1H |
| NH₂ | broad s | 2H | |
| COOH | broad s | 1H |
| ¹³C NMR (Carbon) | Predicted Chemical Shift (δ, ppm) |
| C6 and methyl on C5 | ~22.5 |
| C5 | ~25.0 |
| C4 | ~43.0 |
| C3 | ~48.0 |
| C2 | ~40.0 |
| C1 (COOH) | ~175.0 |
Note: Chemical shifts are highly dependent on the solvent and pH.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is essential for determining the enantiomeric purity of the final product. A chiral stationary phase (CSP) is used to separate the (R) and (S) enantiomers.
Typical Chiral HPLC Method:
-
Column: A polysaccharide-based chiral column (e.g., Chiralpak series) or a macrocyclic glycopeptide-based column (e.g., CHIROBIOTIC T).
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol), often with a small amount of an acidic or basic modifier (e.g., trifluoroacetic acid or diethylamine) to improve peak shape.
-
Detection: UV detection, typically at a low wavelength (e.g., 210 nm), as the molecule lacks a strong chromophore.
The retention times of the two enantiomers will differ, allowing for their quantification and the determination of the enantiomeric excess (ee).
Applications in Drug Discovery
(R)-3-Amino-5-methyl-hexanoic acid is a valuable chiral building block for the synthesis of more complex molecules with potential therapeutic applications. Its β-amino acid structure is of particular interest as it can be incorporated into peptidomimetics to confer resistance to enzymatic degradation and to induce specific secondary structures. While direct applications are often proprietary, its structural motif is found in analogues of pharmacologically active compounds, including those targeting the central nervous system. It serves as a key intermediate in the synthesis of derivatives that are investigated for their potential as anticonvulsants, analgesics, and anxiolytics.
Conclusion
(R)-3-Amino-5-methyl-hexanoic acid is a stereochemically defined building block with significant potential in the field of drug discovery and development. A thorough understanding of its structure, stereochemistry, and methods for its enantioselective synthesis is crucial for its effective utilization. The protocols and analytical methods outlined in this guide provide a solid foundation for researchers and scientists working with this important chiral intermediate.
References
-
PubChem. (S)-3-Amino-5-methyl-hexanoic acid. [Link]
- Google Patents. Process for the preparation of (r)-(-)-3-(carbamoylmethyl)
- Google Patents. Synthesis of (S)-(+)-3-(aminomethyl)-5-methyl hexanoic acid.
-
ACS Publications. Asymmetric Synthesis of β-Amino Acid Derivatives via Catalytic Conjugate Addition of Hydrazoic Acid to Unsaturated Imides. [Link]
-
Wikipedia. Chiral resolution. [Link]
Sources
(R)-3-Amino-5-methyl-hexanoic Acid: A Strategic Chiral Building Block
Technical Guide for Drug Discovery & Peptidomimetic Research [1][2]
Part 1: Executive Summary & Core Identity[1]
(R)-3-Amino-5-methyl-hexanoic acid (also known as (R)-
Unlike its
Chemical Identity Matrix[1][2]
| Property | Specification |
| IUPAC Name | (3R)-3-Amino-5-methylhexanoic acid |
| Common Names | (R)- |
| CAS Number | 91298-67-8 |
| Molecular Formula | |
| Molecular Weight | 145.20 g/mol |
| Chiral Center | C3 (R-configuration) |
| Physical State | White to off-white crystalline solid |
| Solubility | Water, Methanol, DMSO |
Part 2: Strategic Synthesis Protocols
High-purity synthesis of (R)-
Method A: Arndt-Eistert Homologation (The Research Standard)
Rationale: This method allows for the direct conversion of commercially available Boc-D-Leucine into the
Mechanism:
-
Activation of the
-amino acid to a mixed anhydride.[1][2] -
Formation of an
-diazoketone via diazomethane.[1][2][3] -
Wolff rearrangement catalyzed by silver(I) to form a ketene.[1][2][3]
-
Nucleophilic attack by water (or alcohol) to yield the
-amino acid (or ester).[1][2]
Protocol: Synthesis from Boc-D-Leucine[1][2]
Reagents: Boc-D-Leu-OH (10 mmol), Isobutyl chloroformate (11 mmol), N-Methylmorpholine (NMM, 11 mmol), Diazomethane (
Step-by-Step Workflow:
-
Mixed Anhydride Formation:
-
Diazoketone Synthesis:
-
Filter the mixture rapidly under inert gas to remove salts.[1][2]
-
Add the filtrate to a cold (0°C) solution of diazomethane in ether (approx. 15 mmol).
-
Safety Critical: Do not use ground glass joints. Use a blast shield.[1][2]
-
Stir at 0°C for 1 h, then warm to room temperature (RT) over 3 h.
-
Evaporate solvent under reduced pressure (use a dedicated hood for diazo compounds) to yield the yellow crystalline diazoketone.[1][2]
-
-
Wolff Rearrangement:
-
Dissolve the diazoketone in 1,4-dioxane/methanol (9:1, 30 mL).
-
Add silver benzoate (0.1 eq) dissolved in triethylamine (1 mL).
-
Sonicate or heat to 50°C until
evolution ceases (approx. 30-60 min). The solution will turn black.
-
-
Isolation:
-
Hydrolysis (Final Step):
Method B: Enzymatic Kinetic Resolution (Green Alternative)
Rationale: Avoids hazardous diazomethane.[1][2][4] Uses lipases to selectively hydrolyze the (S)-ester, leaving the (R)-ester intact.[1][2]
Protocol Summary:
-
Start with racemic ethyl 3-amino-5-methylhexanoate .
-
Suspend in phosphate buffer (pH 7.0) with Lipase PS (Pseudomonas cepacia) .[1][2]
-
Stir at 30°C. Monitor conversion via chiral HPLC.
-
At 50% conversion, the unreacted ester is the (R)-enantiomer .[1][2]
-
Extract the ester, then hydrolyze chemically to obtain the (R)-acid.[1][2]
Part 3: Visualization of Synthesis & Mechanism
Diagram 1: Arndt-Eistert Homologation Pathway
This workflow illustrates the carbon insertion mechanism that converts the
Caption: Step-wise homologation of D-Leucine to (R)-
Part 4: Applications in Peptidomimetics
(R)-3-Amino-5-methyl-hexanoic acid is a "
The -Peptide 14-Helix
When polymerized or alternated with
-
Stability: The additional methylene group (
) in the backbone prevents standard proteases (trypsin, pepsin) from cleaving the amide bond. -
Pharmacokinetics: Drugs incorporating this residue exhibit significantly extended half-lives in plasma.[1][2]
-
Design Rule: To mimic an
-helix using -peptides, align the hydrophobic face of the -helix (using -Leucine) with the target receptor's hydrophobic pocket.[1]
Diagram 2: vs. Peptide Backbone Comparison
Visualizing the backbone extension that confers stability.[1][2]
Caption: Structural comparison showing the methylene insertion responsible for proteolytic stability.
Part 5: Analytical Characterization
To validate the synthesis of (R)-3-Amino-5-methyl-hexanoic acid, the following analytical parameters must be met.
| Method | Expected Signal / Value |
| Chiral HPLC | Column: Chiralpak ZWIX(+) or Crownpak CR(+). Mobile Phase: |
| Optical Rotation | |
| Mass Spectrometry | ESI-MS: m/z 146.1 |
References
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 6934243, (3R)-3-amino-5-methylhexanoic acid. Available at: [Link][1][2]
-
Organic Chemistry Portal. Arndt-Eistert Synthesis: Mechanism and Protocols. Available at: [Link][1][2]
-
Wikipedia. Pregabalin (Structural Comparison). Available at: [Link][1][2]
-
ResearchGate. Enzymatic production of (S)-3-cyano-5-methylhexanoic acid ethyl ester (Kinetic Resolution). Available at: [Link]
Sources
- 1. (R)-3-Amino-5-methyl-hexanoic acid | C7H15NO2 | CID 6934243 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-(Aminomethyl)-5-methylhexanoic acid | C8H17NO2 | CID 4715169 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Arndt-Eistert Synthesis [organic-chemistry.org]
- 4. Arndt–Eistert reaction - Wikipedia [en.wikipedia.org]
Authored by: Gemini, Senior Application Scientist
An In-depth Technical Guide to the Synthesis of Non-proteinogenic β-Amino Acids
Abstract
Non-proteinogenic β-amino acids represent a cornerstone in modern medicinal chemistry and materials science. Their incorporation into peptides confers remarkable resistance to proteolytic degradation and induces unique, stable secondary structures known as foldamers.[1][2][3] This increased stability and conformational control make them highly valuable building blocks for developing novel therapeutics, including enzyme inhibitors, antimicrobial agents, and modulators of protein-protein interactions.[1][4][5] This guide provides a comprehensive overview of the core synthetic strategies for accessing these vital molecules, detailing the mechanistic underpinnings, field-proven protocols, and practical considerations for researchers in drug discovery and chemical biology.
The Strategic Importance of the β-Amino Acid Scaffold
Unlike their α-amino acid counterparts, β-amino acids possess an additional methylene unit in their carbon backbone, a seemingly minor alteration that imparts profound changes in chemical and biological properties. This homologation is the key to their utility. When oligomerized, β-peptides can form stable helical and sheet-like structures, even in short sequences, a phenomenon less common in α-peptides.[1] This structural pre-organization is critical for mimicking the secondary structures of natural proteins to inhibit protein-protein interactions or for creating novel bioactive architectures.[1][6] Furthermore, the altered backbone geometry renders β-amino acid-containing peptides poor substrates for proteases, significantly enhancing their in vivo half-life—a critical parameter for drug development.[1][7]
The development of robust and versatile synthetic routes is therefore paramount. The choice of synthetic strategy is dictated by the desired substitution pattern (β², β³, or α,β-disubstituted), stereochemical requirements, and scalability. This guide focuses on the most reliable and widely adopted methodologies: homologation from α-amino acids, conjugate addition reactions, and classical rearrangement reactions.
Caption: Core Disconnection Approaches for β-Amino Acid Synthesis.
Key Synthetic Methodologies
Arndt-Eistert Homologation: Building from the α-Amino Acid Pool
The Arndt-Eistert synthesis is a classic and reliable method for the one-carbon homologation of a carboxylic acid, making it exceptionally well-suited for converting readily available α-amino acids into their β-homologues.[8][9] The process involves a three-step sequence: conversion of the N-protected α-amino acid to an acid chloride, reaction with diazomethane to form a diazoketone, and finally, a Wolff rearrangement to yield the β-amino acid derivative.[2][8][9]
Causality Behind the Method:
-
Acid Chloride Formation: The initial carboxylic acid is not electrophilic enough to be acylated by diazomethane. Conversion to a highly reactive acid chloride (e.g., using thionyl chloride or oxalyl chloride) is essential for the first step to proceed efficiently.[9]
-
Diazoketone Intermediate: Diazomethane acts as a nucleophile, attacking the acyl chloride carbonyl. The resulting α-diazoketone is a key, often isolable, intermediate. An excess of diazomethane is typically required to neutralize the HCl byproduct generated during the acylation.[8]
-
The Wolff Rearrangement: This is the crucial C-C bond-forming step. Upon promotion by heat, light (photolysis), or a metal catalyst (typically silver(I) salts like Ag₂O or silver benzoate), the diazoketone expels dinitrogen gas and rearranges to form a highly reactive ketene intermediate.[9][10] The silver catalyst coordinates to the diazocarbon, facilitating nitrogen loss and the subsequent 1,2-migration of the alkyl group. This step proceeds with retention of stereochemistry at the migrating carbon center.[8][9]
-
Ketene Trapping: The ketene is immediately trapped by a nucleophile present in the reaction mixture. Using water yields the homologous carboxylic acid, while alcohols or amines produce the corresponding esters or amides, respectively.[2]
Caption: Workflow of the Arndt-Eistert Homologation.
Self-Validating Experimental Protocol: Arndt-Eistert Synthesis of N-Boc-β-homophenylalanine [9][10]
-
Acid Chloride Formation: To a solution of N-Boc-L-phenylalanine (1.0 equiv) in anhydrous THF (0.5 M) at 0 °C under a nitrogen atmosphere, add oxalyl chloride (1.2 equiv) dropwise, followed by a catalytic amount of DMF (1 drop). Stir the mixture at 0 °C for 30 minutes and then at room temperature for 2 hours. The reaction is monitored by the cessation of gas evolution. The solvent and excess reagent are removed under reduced pressure to yield the crude acid chloride, which is used immediately without further purification.
-
Diazoketone Synthesis: Dissolve the crude acid chloride in anhydrous THF (0.5 M) and cool to 0 °C. Add a 0.6 M solution of diazomethane in diethyl ether (2.5 equiv) dropwise until a persistent yellow color indicates a slight excess. Caution: Diazomethane is toxic and explosive. All operations must be performed in a well-ventilated fume hood with appropriate safety shielding. Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 3 hours. Excess diazomethane is quenched by the dropwise addition of glacial acetic acid until the yellow color disappears. The solvent is removed under reduced pressure to afford the crude α-diazoketone.
-
Wolff Rearrangement and Saponification: Dissolve the crude diazoketone in a 1:1 mixture of 1,4-dioxane and water (0.2 M). Add silver benzoate (0.1 equiv) and heat the mixture to 80-90 °C for 2-4 hours, until TLC analysis indicates complete consumption of the diazoketone.[10] Cool the reaction mixture to room temperature, dilute with water, and wash with diethyl ether to remove non-acidic impurities. Acidify the aqueous layer to pH 2-3 with 1 M HCl and extract the product with ethyl acetate (3x). The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated under vacuum to yield N-Boc-β-homophenylalanine. Expected yield: 75-85%.
Conjugate Addition: The Michael Reaction
The conjugate addition of nitrogen nucleophiles to α,β-unsaturated carbonyl compounds (Michael Addition) is one of the most direct and atom-economical methods for synthesizing β-amino esters, amides, and nitriles.[11][12] The reaction involves the 1,4-addition of an amine or its equivalent to an electron-deficient alkene. The development of catalytic asymmetric variants has made this a powerful tool for accessing chiral β-amino acids.[13][14]
Causality Behind the Method:
-
Electrophilic Activation: The presence of an electron-withdrawing group (ester, amide, ketone, nitrile) polarizes the C=C double bond, rendering the β-carbon electrophilic and susceptible to nucleophilic attack.[15]
-
Nucleophile Choice: A wide range of nitrogen nucleophiles can be used, including ammonia, primary and secondary amines, and carbamates.[11] For asymmetric synthesis, O-protected hydroxylamines are often used in conjunction with chiral organocatalysts.[16]
-
Catalysis: While the reaction can proceed thermally, catalysis is often required for efficiency and selectivity. Lewis bases, Lewis acids, and organocatalysts are commonly employed.[11][17] For instance, bifunctional thiourea catalysts can activate both the enoate (via hydrogen bonding) and the nucleophile, facilitating a highly organized, enantioselective addition.[16]
Caption: Generalized Mechanism of the Aza-Michael Addition.
Self-Validating Experimental Protocol: Lipase-Catalyzed Michael Addition [18]
This protocol highlights a green chemistry approach using an immobilized enzyme catalyst in a continuous-flow system.
-
System Setup: A packed-bed microreactor is prepared by filling a stainless steel column (e.g., 2.1 mm i.d. × 100 mm length) with immobilized Lipase TL IM from Thermomyces lanuginosus. The microreactor is connected to two syringe pumps via a T-mixer. The reactor outlet is connected to a back-pressure regulator.
-
Reaction Execution: A solution of an aromatic amine (e.g., aniline, 1.0 M in methanol) is loaded into one syringe pump. A solution of an acrylate (e.g., methyl acrylate, 1.2 M in methanol) is loaded into the second syringe pump. The solutions are pumped through the T-mixer and into the packed-bed reactor at a controlled flow rate to achieve the desired residence time (e.g., 30 minutes). The reactor is maintained at a constant temperature (e.g., 35 °C).[18]
-
Work-up and Analysis: The output stream from the reactor is collected. The solvent is removed under reduced pressure. The conversion and yield of the resulting β-amino acid ester can be determined by GC-MS or ¹H NMR analysis of the crude product. Purification is typically achieved by column chromatography on silica gel. Expected yield: >80%.[18]
Hofmann and Curtius Rearrangements
The Hofmann and Curtius rearrangements are powerful reactions for converting carboxylic acid derivatives into primary amines with the loss of one carbon atom.[19][20] When applied to substituted succinic acid or glutaric acid derivatives, they provide a route to β- and γ-amino acids, respectively. Both reactions proceed through a key isocyanate intermediate.[20][21]
-
Hofmann Rearrangement: Starts with a primary amide, which is treated with bromine and a strong base (e.g., NaOH).[20] An N-bromoamide is formed, which is deprotonated and rearranges to an isocyanate, losing bromide as the leaving group. The isocyanate is then hydrolyzed in the aqueous base to a carbamic acid, which spontaneously decarboxylates to yield the primary amine.[20][21]
-
Curtius Rearrangement: Starts with an acyl azide, which is typically formed from an acid chloride and sodium azide.[19] Upon heating, the acyl azide rearranges, losing dinitrogen gas to form the isocyanate. The isocyanate can then be trapped with water or an alcohol to yield the amine or a carbamate, respectively.[19]
Caption: Key Stages of the Hofmann Rearrangement.
Comparison of Synthetic Strategies
| Strategy | Starting Material | Key Intermediate | Advantages | Disadvantages |
| Arndt-Eistert | α-Amino Acid | Diazoketone, Ketene | Utilizes chiral pool; Stereochemistry is retained; Well-established.[2][8] | Use of hazardous/explosive diazomethane; Multi-step process.[9][12] |
| Conjugate Addition | α,β-Unsaturated Carbonyl | Enolate | Atom-economical; Direct C-N bond formation; Amenable to asymmetric catalysis.[11][16] | Starting materials may require synthesis; Potential for side reactions (1,2-addition). |
| Hofmann/Curtius | Amide / Acyl Azide | Isocyanate | Access to amines from carboxylic acids; Tolerates various functional groups.[19][20] | Loss of a carbon atom (decarbonylative); Curtius requires potentially explosive acyl azides. |
Applications and Future Outlook
The synthetic methodologies detailed herein provide access to a vast chemical space of non-proteinogenic β-amino acids. These building blocks are instrumental in the construction of β-peptides and α,β-chimeric peptides, which are heavily investigated as "foldamers"—non-natural oligomers that adopt predictable, stable secondary structures.[6][22] These structures are being used to create mimics of protein surfaces to disrupt disease-relevant protein-protein interactions, a notoriously difficult target class for small molecules.[1]
The future of β-amino acid synthesis will likely focus on enhancing efficiency, safety, and stereocontrol. The development of continuous-flow processes, as demonstrated for the Arndt-Eistert and Michael addition reactions, mitigates the risks associated with hazardous reagents and improves scalability.[18][23][24] Furthermore, the evolution of novel catalytic systems, including biocatalysis and advanced organocatalysis, promises to deliver even more precise control over stereochemistry, enabling the synthesis of complex, poly-substituted β-amino acids that are currently difficult to access.[14][25] As these synthetic tools become more sophisticated, the impact of β-amino acids on drug discovery and materials science will undoubtedly continue to expand.
References
-
β-Amino Acid synthesis by C-C coupling - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. Retrieved February 12, 2026, from [Link]
-
Fiori, S., & Gademann, K. (2014). Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. ACS Medicinal Chemistry Letters, 5(10), 1065-1070. [Link]
-
Zhang, Y., et al. (2025). Asymmetric synthesis of β-amino acid derivatives by stereocontrolled C(sp3)-C(sp2) cross-electrophile coupling via radical 1,2-nitrogen migration. Nature Communications, 16. [Link]
-
β-Amino ketones, esters, nitriles and related compounds synthesis by 1,4-addition. (n.d.). Organic Chemistry Portal. Retrieved February 12, 2026, from [Link]
-
Albright, S. (2023). NOVEL STRATEGIES FOR THE SYNTHESIS OF β-AMINO ACIDS AND THEIR DERIVATIVES. University of Illinois Urbana-Champaign. [Link]
-
Arndt-Eistert Synthesis. (n.d.). Organic Chemistry Portal. Retrieved February 12, 2026, from [Link]
-
Ashenhurst, J. (2017). The Hofmann and Curtius Rearrangements. Master Organic Chemistry. [Link]
-
Riaz, N. N., Rehman, F., & Ahmad, M. M. (2017). β-Amino Acids: Role in Human Biology and Medicinal Chemistry - A Review. Medicinal Chemistry, 7(8), 302-307. [Link]
-
Li, Y., et al. (2019). Continuous-Flow Synthesis of β-Amino Acid Esters by Lipase-Catalyzed Michael Addition of Aromatic Amines. Molecules, 24(18), 3348. [Link]
-
Sarakatsani, V., et al. (2024). Biosynthesis of novel non-proteinogenic amino acids β-hydroxyenduracididine and β-methylphenylalanine in Escherichia coli. Frontiers in Bioengineering and Biotechnology, 12. [Link]
-
List, B., et al. (2021). Catalytic Asymmetric Synthesis of Unprotected β2-Amino Acids. Journal of the American Chemical Society, 143(9), 3648-3654. [Link]
-
Kofoed, J., & Reymond, J.-L. (2015). β-Peptoid Foldamers at Last. Accounts of Chemical Research, 48(7), 1931-1940. [Link]
-
Taylor, M. S., & Jacobsen, E. N. (2004). Organocatalysis in Conjugate Amine Additions. Synthesis of β-Amino Acid Derivatives. Journal of the American Chemical Society, 126(34), 10558-10559. [Link]
- Hoge, G., & Burk, M. J. (2004). Process for the preparation of chiral beta amino acid derivatives by asymmetric hydrogenation.
-
Folded Synthetic Peptides for Biomedical Applications. (n.d.). Frontiers Research Topic. Retrieved February 12, 2026, from [Link]
-
Arndt–Eistert reaction. (n.d.). In Wikipedia. Retrieved February 12, 2026, from [Link]
-
Battilocchio, C., et al. (2025). Up-Scale Pseudotelescopic Photoinduced Arndt-Eistert α-Amino Acid Homologation in a Flow Reactor Cascade. Organic Process Research & Development. [Link]
-
Liao, W.-W., et al. (2021). Controllable Lewis Base Catalyzed Michael Addition of α-Aminonitriles to Activated Alkenes: Facile Synthesis of Functionalized γ-Amino Acid Esters and γ-Lactams. Synthesis, 53(10), 1833-1841. [Link]
-
Hofmann rearrangement. (n.d.). In Wikipedia. Retrieved February 12, 2026, from [Link]
-
Sarakatsani, V., et al. (2024). Biosynthesis of novel non-proteinogenic amino acids β-hydroxyenduracididine and β-methylphenylalanine in Escherichia coli. PMC. [Link]
-
Liu, M., & Sibi, M. P. (2010). Recent advances in the catalytic asymmetric synthesis of β-amino acids. Chemical Society Reviews, 39(5), 1687-1702. [Link]
-
Cherkupally, P., et al. (2022). Up-scale pseudo-telescopic photo-induced Arndt-Eistert α-amino acids homologation in flow reactors cascade. ChemRxiv. [Link]
-
19.13: Conjugate Nucleophilic Addition to α, β-unsaturated Aldehydes and Ketones. (2025). Chemistry LibreTexts. [Link]
-
Foldamers of β-peptides: conformational preference of peptides formed by rigid building blocks. The first MI-IR spectra of a triamide nanosystem. (n.d.). ResearchGate. Retrieved February 12, 2026, from [Link]
-
El-Ghezlani, E. A., et al. (2022). Designing a green poly(β-amino ester) for the delivery of nicotinamide drugs with biological activities and conducting a DFT investigation. RSC Advances, 12(45), 29555-29569. [Link]
-
Deadman, B. J., et al. (2016). Continuous flow synthesis of β-amino acids from α-amino acids via Arndt–Eistert homologation. Green Chemistry, 18(11), 3295-3300. [Link]
-
Bell, E. A., Watson, A. A., & Nash, R. J. (2007). Non-Protein Amino Acids: A Review of the Biosynthesis and Taxonomic Significance. Natural Product Communications, 2(11). [Link]
-
Patočka, J. (2011). β-AMINO ACIDS AND THEIR NATURAL BIOLOGICALLY ACTIVE DERIVATIVES. 5. DERIVATIVES OF UNUSUAL. Vojenské Zdravotnické Listy, 80, 55-62. [Link]
-
Hoffmann Rearrangement. (2026). Chemist Wizards. [Link]
-
Nagib, D. A., & MacMillan, D. W. C. (2020). Enantioselective radical C–H amination for the synthesis of β-amino alcohols. Nature, 588(7838), 437-442. [Link]
-
Ho, K. K., et al. (2015). α/β-Peptide Foldamers Targeting Intracellular Protein–Protein Interactions with Activity in Living Cells. Journal of the American Chemical Society, 137(35), 11431-11439. [Link]
-
Hofmann Rearrangement. (n.d.). Chemistry Steps. Retrieved February 12, 2026, from [Link]
-
Arndt-Eistert reaction. (2023). Chemistry LibreTexts. [Link]
-
Lürling, M. (2021). Non-Proteinogenic Amino Acid β-N-Methylamino-L-Alanine (BMAA): Bioactivity and Ecological Significance. Toxins, 13(7), 481. [Link]
-
Lin, L. S., et al. (2002). The discovery of acylated beta-amino acids as potent and orally bioavailable VLA-4 antagonists. Bioorganic & Medicinal Chemistry Letters, 12(4), 611-614. [Link]
-
Riaz, N. N., Rehman, F., & Ahmad, M. M. (2017). β-Amino Acids: Role in Human Biology and Medicinal Chemistry - A Review. ResearchGate. [Link]
-
Enantioselective Synthesis of β-amino acids: A Review. (2015). Hilaris Publisher. [Link]
-
Arndt–Eistert Reaction for the Synthesis of β-Amino Acids. (n.d.). ResearchGate. Retrieved February 12, 2026, from [Link]
-
Arndt-Eistert Homologation: Mechanism & Examples. (n.d.). NROChemistry. Retrieved February 12, 2026, from [Link]
-
Synthesis using the Michael Reaction. (2020, March 11). YouTube. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Arndt-Eistert Synthesis [organic-chemistry.org]
- 3. hilarispublisher.com [hilarispublisher.com]
- 4. The discovery of acylated beta-amino acids as potent and orally bioavailable VLA-4 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. frontiersin.org [frontiersin.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Arndt–Eistert reaction - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Arndt-Eistert Homologation: Mechanism & Examples [nrochemistry.com]
- 11. β-Amino ketones, esters, nitriles and related compounds synthesis by 1,4-addition [organic-chemistry.org]
- 12. chemistry.illinois.edu [chemistry.illinois.edu]
- 13. β-Amino Acid synthesis by C-C coupling [organic-chemistry.org]
- 14. Recent advances in the catalytic asymmetric synthesis of β-amino acids - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Controllable Lewis Base Catalyzed Michael Addition of α-Aminonitriles to Activated Alkenes: Facile Synthesis of Functionalized γ-Amino Acid Esters and γ-Lactams [organic-chemistry.org]
- 18. mdpi.com [mdpi.com]
- 19. masterorganicchemistry.com [masterorganicchemistry.com]
- 20. Hofmann rearrangement - Wikipedia [en.wikipedia.org]
- 21. Hofmann Rearrangement - Chemistry Steps [chemistrysteps.com]
- 22. pubs.acs.org [pubs.acs.org]
- 23. pubs.acs.org [pubs.acs.org]
- 24. Continuous flow synthesis of β-amino acids from α-amino acids via Arndt–Eistert homologation - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 25. Frontiers | Biosynthesis of novel non-proteinogenic amino acids β-hydroxyenduracididine and β-methylphenylalanine in Escherichia coli [frontiersin.org]
(R)-3-Amino-5-methyl-hexanoic acid literature review
A Strategic Analysis of D- -Homoleucine in Peptidomimetics and Drug Design
Executive Summary
(R)-3-Amino-5-methylhexanoic acid (also known as D-
Critical Distinction: Researchers must rigorously distinguish this molecule from its structural isomers to avoid catastrophic synthesis errors:
-
Target Molecule: (R)-3-Amino-5-methylhexanoic acid (
-amino acid; amino group on C3).[1] -
Pregabalin: (S)-3-(aminomethyl)-5-methylhexanoic acid (
-amino acid; amino group on the methyl substituent). -
L-
-Homoleucine: (S)-3-Amino-5-methylhexanoic acid (The enantiomer of the target).
This guide details the synthesis, characterization, and application of (R)-3-Amino-5-methylhexanoic acid, focusing on the Arndt-Eistert homologation as the gold-standard production route.
Part 1: Chemical Profile & Structural Logic
The utility of (R)-3-Amino-5-methylhexanoic acid lies in its ability to introduce specific conformational constraints into a peptide backbone.[1] Unlike
Comparative Structural Analysis
| Feature | L-Leucine ( | (R)- | Pregabalin ( |
| IUPAC Name | (S)-2-Amino-4-methylpentanoic acid | (R)-3-Amino-5-methylhexanoic acid | (S)-3-(Aminomethyl)-5-methylhexanoic acid |
| Backbone Length | 2 carbons (N-C-C=O) | 3 carbons (N-C-C-C=O) | 4 carbons (N-C-C-C-C=O)* |
| Stereocenter | C2 (S-configuration) | C3 (R-configuration) | C3 (S-configuration) |
| Primary Application | Protein synthesis | Peptidomimetics / Foldamers | Neuropathic pain modulation |
| Metabolic Stability | Low (Proteolysis) | High (Protease resistant) | High (Renal excretion) |
*Pregabalin is a
Part 2: Synthesis Protocol (Arndt-Eistert Homologation)
The most reliable route to (R)-3-Amino-5-methylhexanoic acid is the Arndt-Eistert homologation of commercially available Boc-D-Leucine . This pathway preserves the stereochemistry of the starting material via the Wolff rearrangement.[2]
Mechanistic Pathway
The synthesis proceeds in three phases:
-
Activation: Conversion of the
-amino acid to a mixed anhydride. -
Diazotization: Formation of the
-diazoketone.[2][3][4] -
Wolff Rearrangement: Silver-catalyzed conversion to the
-amino acid with retention of configuration.[2]
Caption: The Arndt-Eistert homologation pathway converting Boc-D-Leucine to (R)-
Detailed Experimental Protocol
Safety Warning: Diazomethane (
Step 1: Preparation of the Diazoketone
-
Reagents: Boc-D-Leucine (10 mmol), N-Methylmorpholine (NMM, 11 mmol), Isobutyl chloroformate (11 mmol), anhydrous THF.
-
Procedure:
-
Dissolve Boc-D-Leucine in THF under
atmosphere and cool to -15°C. -
Add NMM followed by dropwise addition of Isobutyl chloroformate. Stir for 15 minutes to form the mixed anhydride. Causality: Low temperature prevents decomposition of the unstable anhydride.
-
Filter off the NMM
HCl salt rapidly under inert gas. -
Add the filtrate to a pre-generated solution of Diazomethane in diethyl ether (approx. 0.3 M, excess) at 0°C.
-
Allow to warm to room temperature and stir for 3 hours.
-
Workup: Quench excess diazomethane with dilute acetic acid. Wash with saturated
and brine. Dry over and concentrate. -
Validation: Confirm diazoketone presence via IR spectroscopy (characteristic peak at ~2100 cm
).
-
Step 2: Wolff Rearrangement to (R)-
-
Reagents: Diazoketone (from Step 1), Silver Benzoate (
, 0.1 eq), 1,4-Dioxane, Water. -
Procedure:
-
Dissolve the diazoketone in a mixture of 1,4-Dioxane and Water (9:1 v/v).
-
Add Silver Benzoate catalyst.[6]
-
Sonication Method (Preferred): Sonicate the mixture in an ultrasonic bath at 40°C. Causality: Sonication accelerates the release of
and promotes efficient ketene formation compared to thermal reflux. -
Monitor reaction progress by TLC (disappearance of the yellow diazoketone spot).
-
Workup: Filter out the silver catalyst. Acidify the filtrate with 1N HCl to pH 2. Extract with Ethyl Acetate.
-
-
Purification: Recrystallize from Hexane/Ethyl Acetate to yield Boc-(R)-3-amino-5-methylhexanoic acid .
-
Deprotection (Optional): Treat with TFA/DCM (1:1) to generate the free amino acid salt.
Part 3: Applications in Peptidomimetics[1][7][8]
(R)-3-Amino-5-methylhexanoic acid is primarily utilized to synthesize
The 14-Helix Formation
When polymerized or alternated with
Key Advantages in Drug Design:
-
Proteolytic Stability: The unique backbone geometry prevents substrate recognition by chymotrypsin and pepsin.
-
Membrane Permeability: Certain
-peptide foldamers exhibit enhanced cell-penetrating properties compared to their -peptide analogues. -
Antimicrobial Activity: Amphiphilic
-peptides incorporating homoleucine can disrupt bacterial membranes while sparing mammalian cells.
Part 4: Analytical Validation
To ensure the integrity of the synthesized (R)-3-Amino-5-methylhexanoic acid, the following analytical benchmarks must be met:
-
High-Performance Liquid Chromatography (HPLC):
-
Column: Chiralpak AD-H or OD-H.
-
Mobile Phase: Hexane/Isopropanol (90:10) with 0.1% TFA.
-
Standard: Compare against a racemic standard to calculate Enantiomeric Excess (
). Target .
-
-
Nuclear Magnetic Resonance (
H-NMR):-
Diagnostic Signals:
- 0.90 ppm (d, 6H): Isopropyl methyl groups.
-
2.45 ppm (dd, 2H):
-methylene protons (distinctive for -amino acids; these are the protons introduced by homologation). -
3.90 ppm (m, 1H):
-methine proton attached to the amine.
-
-
Mass Spectrometry (ESI-MS):
-
Molecular Ion:
Da (free acid). -
Validation: Confirm absence of dimerization products or incomplete Wolff rearrangement (chloromethyl ketones).
-
References
-
Podlech, J., & Seebach, D. (1995).[4] "The Arndt-Eistert Reaction in Peptide Chemistry: A Facile Access to Homopeptides." Angewandte Chemie International Edition, 34(4), 471–472. Link
-
Müller, A., Vogt, C., & Sewald, N. (1998).[4] "Synthesis of Fmoc-β-Homoamino Acids by Ultrasound-Promoted Wolff Rearrangement." Synthesis, 1998(6), 837–841. Link
-
Seebach, D., et al. (1996). "Beta-Peptides: Synthesis by Arndt-Eistert homologation with concomitant peptide coupling. Structure determination by NMR and CD spectroscopy and by X-ray crystallography. Helical secondary structure of a beta-hexapeptide in solution and its stability towards pepsin." Helvetica Chimica Acta, 79(4), 913-941. Link
-
Cheng, R. P., Gellman, S. H., & DeGrado, W. F. (2001). "
-Peptides: From Structure to Function." Chemical Reviews, 101(10), 3219–3232. Link -
Sigma-Aldrich. "Product Specification: (R)-3-Amino-5-methylhexanoic acid."[7] Sigma-Aldrich Catalog. Link[7]
Sources
- 1. (R)-3-(Cbz-amino)-5-methylhexanoic Acid [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Arndt–Eistert reaction - Wikipedia [en.wikipedia.org]
- 4. Arndt-Eistert Synthesis [organic-chemistry.org]
- 5. Arndt-Eistert_synthesis [chemeurope.com]
- 6. β-Amino Acid synthesis by C-C coupling [organic-chemistry.org]
- 7. R-3-amino-5-methyl-hexanoic acid sigma-aldrich | Sigma-Aldrich [sigmaaldrich.com]
Methodological & Application
Application Notes and Protocols for the Asymmetric Synthesis of β-Amino Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
β-Amino acids are crucial building blocks in contemporary drug discovery and development, offering unique structural motifs that impart valuable pharmacological properties, including enhanced metabolic stability and novel secondary structures in peptidomimetics.[1] The stereochemistry of these compounds is paramount to their biological activity, necessitating robust and efficient methods for their asymmetric synthesis. This comprehensive guide provides an in-depth exploration of key state-of-the-art methodologies for the enantioselective synthesis of β-amino acid derivatives. We delve into the mechanistic underpinnings of widely employed strategies, including the Asymmetric Mannich Reaction, Enantioselective Conjugate Addition, and the Arndt-Eistert Homologation of α-amino acids. Each section is accompanied by detailed, field-proven protocols, troubleshooting guides, and data presentation to equip researchers with the practical knowledge required to successfully implement these powerful synthetic transformations in their own laboratories.
Introduction: The Significance of Chiral β-Amino Acids
The homologation of α-amino acids by a single methylene unit gives rise to β-amino acids, a class of compounds with profound implications for medicinal chemistry.[1] Their incorporation into peptide-based therapeutics can induce stable secondary structures (e.g., helices, sheets, and turns) and confer resistance to enzymatic degradation, thereby improving pharmacokinetic profiles.[2] Furthermore, enantiomerically pure β-amino acids are integral components of numerous blockbuster drugs and natural products, underscoring the critical need for synthetic methods that provide precise control over stereochemistry.[1]
The development of efficient asymmetric syntheses of β-amino acid derivatives has been a major focus of research, leading to a diverse array of powerful strategies.[2] These methods can be broadly categorized, and this guide will focus on three cornerstone approaches:
-
Asymmetric Mannich Reaction: A three-component reaction that forms a β-amino carbonyl compound through the aminoalkylation of a ketone or aldehyde.[3]
-
Enantioselective Conjugate Addition: The 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound, a versatile method for constructing the β-amino acid backbone.[1][4]
-
Arndt-Eistert Homologation: A reliable method for the one-carbon chain extension of α-amino acids, providing direct access to the corresponding β-amino acids.[1][5][6]
This document will provide both the theoretical framework and the practical, step-by-step guidance necessary for the successful application of these methods.
Strategic Overview of Asymmetric Synthesis
The asymmetric synthesis of β-amino acid derivatives hinges on the ability to control the formation of a new stereocenter. The overarching strategies to achieve this can be visualized as follows:
Figure 1: Conceptual overview of major synthetic routes to chiral β-amino acid derivatives.
Asymmetric Mannich Reaction: A Powerful Tool for C-C and C-N Bond Formation
The Mannich reaction is a cornerstone of organic synthesis, enabling the formation of β-amino carbonyl compounds.[3] In its asymmetric variant, a chiral catalyst or auxiliary is employed to control the stereochemical outcome of the reaction between an aldehyde, an amine, and an enolizable carbonyl compound.
Mechanistic Rationale
The reaction proceeds through the initial formation of a highly electrophilic iminium ion from the aldehyde and amine. A chiral catalyst, often a Brønsted acid or a Lewis acid complexed with a chiral ligand, activates and orients the iminium ion. Concurrently, the enolizable carbonyl compound forms an enolate, which then attacks one of the enantiotopic faces of the iminium ion, leading to the formation of the desired enantiomerically enriched β-amino carbonyl product. The choice of catalyst is critical for achieving high enantioselectivity.
Sources
- 1. chemistry.illinois.edu [chemistry.illinois.edu]
- 2. hilarispublisher.com [hilarispublisher.com]
- 3. researchgate.net [researchgate.net]
- 4. β-Amino Acid synthesis by C-C coupling [organic-chemistry.org]
- 5. Arndt–Eistert reaction - Wikipedia [en.wikipedia.org]
- 6. Arndt-Eistert Synthesis [organic-chemistry.org]
The Architect's Guide to Asymmetric Beta-Amino Acid Synthesis: A Chiral Auxiliary-Mediated Approach
Abstract
Enantiomerically pure β-amino acids are cornerstones of modern drug discovery and development, forming the backbone of peptidomimetics, β-lactam antibiotics, and a diverse array of pharmacologically active molecules.[1][2] Their synthesis, however, presents a formidable challenge in controlling stereochemistry. This comprehensive guide provides an in-depth exploration of chiral auxiliary-mediated strategies, a robust and reliable methodology for the asymmetric synthesis of β-amino acids. We will dissect the core principles, provide detailed, field-proven protocols, and offer insights into the mechanistic nuances of three preeminent chiral auxiliaries: Evans' Oxazolidinones, Oppolzer's Sultams, and Myers' Pseudoephedrine. This document is intended for researchers, scientists, and drug development professionals seeking to master these powerful synthetic tools.
Introduction: The Significance of Chiral β-Amino Acids and the Role of the Auxiliary
β-Amino acids, structural isomers of their α-amino acid counterparts, confer unique conformational constraints and proteolytic stability to peptides.[3] This has led to their extensive use in medicinal chemistry to design novel therapeutics with enhanced efficacy and pharmacokinetic profiles. The asymmetric synthesis of these valuable building blocks is therefore of paramount importance.
A chiral auxiliary is a stereogenic molecule that is temporarily incorporated into a prochiral substrate to direct a subsequent chemical transformation in a diastereoselective manner.[4][5] The auxiliary is then cleaved and ideally recovered for reuse, having imparted its stereochemical information onto the product. This strategy offers a powerful and predictable means of controlling the absolute stereochemistry of newly formed chiral centers.
This guide will focus on two primary synthetic disconnections for introducing the β-amino acid backbone: the conjugate addition of nucleophiles to α,β-unsaturated systems and the enolate alkylation of β-alanine derivatives. We will examine how the judicious choice of a chiral auxiliary can render these transformations highly stereoselective.
Evans' Oxazolidinones: Mastering Asymmetric Conjugate Addition
David A. Evans' pioneering work on oxazolidinone chiral auxiliaries revolutionized asymmetric synthesis.[5][6] These auxiliaries are particularly effective in directing the conjugate addition of nucleophiles to N-enoyl derivatives, providing a reliable route to β-amino acids.
The Underlying Principle: Chelation-Controlled Stereodirection
The stereochemical outcome of the conjugate addition to an N-enoyl oxazolidinone is dictated by the formation of a rigid, chelated intermediate. The Lewis acidic metal cation (e.g., Mg²⁺, Cu²⁺) coordinates to both the carbonyl oxygen of the enoyl group and the carbonyl oxygen of the oxazolidinone, locking the conformation of the α,β-unsaturated system. This conformation presents one face of the double bond as sterically more accessible to the incoming nucleophile, leading to a highly diastereoselective transformation. The substituent at the C4 position of the oxazolidinone effectively shields one face of the enoate.
Diagram 1: Proposed Transition State for Conjugate Addition to an Evans' N-Enoyl Oxazolidinone
A simplified representation of the chelated transition state. The chiral auxiliary (R) directs the nucleophilic attack to one face of the double bond.
Application Note & Protocol: Synthesis of (R)-3-Amino-3-phenylpropanoic Acid
This protocol details the asymmetric conjugate addition of a nitrogen nucleophile to an N-cinnamoyl oxazolidinone.
Step 1: Acylation of the Chiral Auxiliary
-
To a solution of (R)-4-benzyl-2-oxazolidinone (1.0 eq) in anhydrous dichloromethane (DCM, 0.2 M) at 0 °C under an inert atmosphere, add triethylamine (1.5 eq) followed by the dropwise addition of cinnamoyl chloride (1.1 eq).
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC until the starting oxazolidinone is consumed.
-
Quench the reaction with saturated aqueous ammonium chloride solution. Separate the layers and extract the aqueous phase with DCM (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, ethyl acetate/hexanes gradient) to afford the N-cinnamoyl oxazolidinone.
Step 2: Diastereoselective Conjugate Addition of Benzylamine
-
To a solution of the N-cinnamoyl oxazolidinone (1.0 eq) in anhydrous THF (0.1 M) at -78 °C under an inert atmosphere, add a solution of lithium bis(trimethylsilyl)amide (LHMDS) (1.05 eq) dropwise.
-
Stir the resulting enolate solution for 30 minutes at -78 °C.
-
In a separate flask, prepare a solution of benzylamine (1.2 eq) in anhydrous THF.
-
Add the benzylamine solution to the enolate solution at -78 °C.
-
Allow the reaction to stir at -78 °C for 8-12 hours.
-
Quench the reaction with saturated aqueous ammonium chloride and allow it to warm to room temperature.
-
Extract the mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
The diastereomeric ratio can be determined by ¹H NMR analysis of the crude product. Purify by flash chromatography to isolate the major diastereomer.
Step 3: Cleavage of the Chiral Auxiliary
-
Dissolve the purified conjugate addition product (1.0 eq) in a 3:1 mixture of THF and water (0.1 M).
-
Cool the solution to 0 °C and add a 30% aqueous solution of hydrogen peroxide (4.0 eq), followed by a 1 M aqueous solution of lithium hydroxide (2.0 eq).[7]
-
Stir the reaction vigorously at 0 °C for 2-4 hours.
-
Quench the excess peroxide by the addition of a saturated aqueous solution of sodium sulfite.
-
Acidify the mixture to pH ~2 with 1 M HCl.
-
Extract the aqueous layer with ethyl acetate to recover the chiral auxiliary.
-
The aqueous layer containing the β-amino acid can be purified by ion-exchange chromatography or by precipitation.
Data Summary: Evans' Oxazolidinone in Conjugate Addition
| Nucleophile | Electrophile (R in N-enoyl) | Diastereomeric Ratio (d.r.) | Yield (%) |
| Lithium benzylamide | Phenyl | >95:5 | 85-95 |
| Lithium N-benzyl-N-(α-methylbenzyl)amide | Methyl | >98:2 | 80-90 |
| Organocuprates (e.g., Me₂CuLi) | Phenyl | >95:5 | 85-95 |
Note: Diastereoselectivity and yields are highly dependent on the specific substrates and reaction conditions.
Oppolzer's Sultam: A Powerful Auxiliary for Enolate Alkylation
Oppolzer's camphorsultam is another highly effective chiral auxiliary, renowned for its ability to direct the stereoselective alkylation of enolates.[8][9][10][11] This approach is particularly useful for the synthesis of α-substituted β-amino acids.
Mechanistic Rationale: Steric Hindrance and Chelation
The stereochemical outcome of the alkylation of an N-acyl sultam enolate is governed by a combination of steric and electronic factors. The camphor-derived sultam framework creates a highly defined steric environment. Upon deprotonation, the resulting enolate is believed to form a chelated structure with the lithium cation, which is further solvated. The bulky camphor skeleton effectively blocks one face of the enolate, directing the incoming electrophile to the less hindered face.[8][9]
Diagram 2: Stereochemical Model for Oppolzer's Sultam-Directed Alkylation
The camphor skeleton of the sultam auxiliary sterically directs the approach of the electrophile.
Application Note & Protocol: Synthesis of (S)-β-Homophenylalanine
This protocol outlines the synthesis of an α-substituted β-amino acid via the diastereoselective alkylation of a β-alanine-derived N-acyl sultam.
Step 1: Acylation of Oppolzer's Sultam
-
To a solution of (1S)-(-)-2,10-camphorsultam (1.0 eq) in anhydrous THF (0.2 M) at -78 °C under an inert atmosphere, add n-butyllithium (1.05 eq, 1.6 M in hexanes) dropwise.
-
Stir the solution for 30 minutes at -78 °C.
-
In a separate flask, prepare a solution of 3-(N-Boc-amino)propanoyl chloride (1.1 eq) in anhydrous THF.
-
Add the acid chloride solution to the lithium salt of the sultam at -78 °C.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench with saturated aqueous sodium bicarbonate solution and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over magnesium sulfate, and concentrate.
-
Purify by flash chromatography (silica gel, ethyl acetate/hexanes) to yield the N-acyl sultam.
Step 2: Diastereoselective Enolate Alkylation
-
To a solution of the N-acyl sultam (1.0 eq) in anhydrous THF (0.1 M) at -78 °C, add lithium diisopropylamide (LDA) (1.1 eq, freshly prepared) dropwise.
-
Stir the enolate solution for 1 hour at -78 °C.
-
Add benzyl bromide (1.2 eq) to the solution and continue stirring at -78 °C for 4-6 hours.
-
Quench the reaction with saturated aqueous ammonium chloride and allow it to warm to room temperature.
-
Extract with ethyl acetate (3x), wash the combined organic layers with brine, dry, and concentrate.
-
Determine the diastereomeric ratio by ¹H NMR or HPLC analysis of the crude product and purify by chromatography.
Step 3: Auxiliary Cleavage
-
Dissolve the purified alkylated product in a mixture of THF and 1 M aqueous LiOH (2:1 v/v).
-
Stir the mixture at room temperature for 12-24 hours.
-
Acidify the reaction mixture to pH ~2 with 1 M HCl.
-
Extract with ethyl acetate to recover the chiral sultam.
-
The aqueous layer containing the N-Boc protected β-amino acid can be extracted with ethyl acetate after saturation with NaCl.
Data Summary: Oppolzer's Sultam in Enolate Alkylation
| Electrophile (R-X) | Diastereomeric Ratio (d.r.) | Yield (%) |
| Methyl Iodide | >95:5 | 80-90 |
| Benzyl Bromide | >98:2 | 85-95 |
| Allyl Bromide | >95:5 | 80-90 |
Note: Diastereoselectivity and yields are highly dependent on the specific substrates and reaction conditions.
Myers' Pseudoephedrine: A Practical and Versatile Auxiliary
Andrew G. Myers developed a practical and highly efficient chiral auxiliary based on pseudoephedrine.[12][13][14] This auxiliary is particularly advantageous due to its low cost and the high diastereoselectivities it provides in the alkylation of a wide range of amide enolates.
The Stereochemical Model: A Rigid Chelated Enolate
The high diastereoselectivity observed in the alkylation of pseudoephedrine amides is attributed to the formation of a rigid, Z-configured lithium chelated enolate.[12] Deprotonation of the N-acyl pseudoephedrine with a strong base like LDA results in the formation of a six-membered ring chelate involving the lithium cation, the enolate oxygen, and the oxygen of the auxiliary's hydroxyl group. The phenyl group of the pseudoephedrine backbone effectively shields the top face of the enolate, forcing the electrophile to approach from the less hindered bottom face.
Diagram 3: Proposed Transition State for Myers' Pseudoephedrine-Mediated Alkylation
The phenyl group of the pseudoephedrine auxiliary provides effective facial shielding of the chelated enolate.
Application Note & Protocol: Synthesis of (R)-3-Aminobutanoic Acid
This protocol describes the synthesis of a β-amino acid via the asymmetric alkylation of a pseudoephedrine amide.
Step 1: Acylation of (+)-Pseudoephedrine
-
To a suspension of (+)-pseudoephedrine (1.0 eq) in anhydrous toluene (0.5 M) at 0 °C, add propionyl chloride (1.1 eq) dropwise.
-
Add triethylamine (1.2 eq) to the mixture and allow it to warm to room temperature and stir for 2-4 hours.
-
Filter the reaction mixture to remove the triethylamine hydrochloride salt and concentrate the filtrate.
-
The crude N-propionyl pseudoephedrine can often be used directly in the next step or purified by crystallization.
Step 2: Diastereoselective Enolate Alkylation
-
To a solution of diisopropylamine (2.2 eq) in anhydrous THF (0.5 M) at -78 °C, add n-butyllithium (2.1 eq) and stir for 20 minutes.
-
Add a solution of the N-propionyl pseudoephedrine (1.0 eq) in THF to the freshly prepared LDA solution at -78 °C.
-
Stir the resulting enolate solution for 1 hour at -78 °C.
-
Add methyl iodide (1.5 eq) and continue stirring at -78 °C for 2-4 hours.
-
Quench the reaction with saturated aqueous ammonium chloride and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry, and concentrate. Purify by flash chromatography.
Step 3: Auxiliary Cleavage
-
Dissolve the alkylated pseudoephedrine amide (1.0 eq) in a 1:1 mixture of THF and 1 M aqueous HCl.
-
Heat the mixture to reflux for 12-24 hours.
-
Cool the reaction to room temperature and wash with dichloromethane to remove the pseudoephedrine hydrochloride.
-
The aqueous layer can be concentrated to yield the hydrochloride salt of the β-amino acid or the free amino acid can be obtained by ion-exchange chromatography.
Data Summary: Myers' Pseudoephedrine in Enolate Alkylation
| Electrophile (R-X) | Diastereomeric Ratio (d.r.) | Yield (%) |
| Methyl Iodide | >99:1 | 90-98 |
| Ethyl Iodide | >99:1 | 90-98 |
| Benzyl Bromide | >99:1 | 90-98 |
Note: This method consistently provides exceptionally high diastereoselectivities for a range of electrophiles.[12]
Conclusion and Future Outlook
The chiral auxiliary-mediated synthesis of β-amino acids remains a cornerstone of asymmetric synthesis, offering predictable and high levels of stereocontrol. Evans' oxazolidinones, Oppolzer's sultams, and Myers' pseudoephedrine each provide powerful and complementary strategies for accessing these valuable building blocks. The choice of auxiliary and synthetic route will depend on the specific target molecule, desired stereochemistry, and scalability considerations.
As the demand for enantiomerically pure β-amino acids continues to grow in the pharmaceutical and biotechnology sectors, the development of even more efficient and sustainable auxiliary-based methods will be crucial. Future research will likely focus on the design of novel, more easily recyclable auxiliaries and the development of catalytic asymmetric methods that can rival the reliability of these stoichiometric approaches.
References
-
Collum, D. B., et al. (2022). Lithiated Oppolzer Enolates: Solution Structures, Mechanism of Alkylation, and Origin of Stereoselectivity. Journal of the American Chemical Society. [Link]
-
Ordóñez, M., et al. (2011). Asymmetric Synthesis of β-Amino Esters by Aza-Michael Reaction of α,β-Unsaturated Amides Using (S,S)-(+)-Pseudoephedrine as Chiral Auxiliary. Molecules. [Link]
-
Collum, D. B., et al. (2023). Sodiated Oppolzer Enolates: Solution Structures, Mechanism of Alkylation, and Origin of Stereoselectivity. Journal of the American Chemical Society. [Link]
-
Kumaraswamy, G., & Bekkam, M. (2006). Oppolzer Sultam Directed Aldol as a Key Step for the Stereoselective Syntheses of Antitumor Antibiotic Belactosin C and Its Synthetic Congeners. The Journal of Organic Chemistry. [Link]
-
Kumaraswamy, G., & Bekkam, M. (2006). Oppolzer sultam directed aldol as a key step for the stereoselective syntheses of antitumor antibiotic belactosin C and its synthetic congeners. The Journal of Organic Chemistry. [Link]
-
Kulesza, A., et al. (2019). Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H2O2. Organic Process Research & Development. [Link]
-
Newman, S. G., & Sullivan, R. J. (2018). Chiral auxiliary recycling in continuous flow: automated recovery and reuse of Oppolzer's sultam. Reaction Chemistry & Engineering. [Link]
-
Myers, A. G., et al. (1997). Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Highly Enantiomerically Enriched Carboxylic Acids, Alcohols, Aldehydes, and Ketones. Journal of the American Chemical Society. [Link]
-
Belokon, Y. N., et al. (2001). Michael addition reactions between chiral Ni(II) complex of glycine and 3-(trans-enoyl)oxazolidin-2-ones. A case of electron donor-acceptor attractive interaction-controlled face diastereoselectivity. The Journal of Organic Chemistry. [Link]
-
Myers, J. K., & Jacobsen, E. N. (1999). Asymmetric Synthesis of β-Amino Acid Derivatives via Catalytic Conjugate Addition of Hydrazoic Acid to Unsaturated Imides. Journal of the American Chemical Society. [Link]
-
Myers, A. G. (2011). 3 - Chem 115 Myers. Harvard University. [Link]
- Palomo, C., & Oiarbide, M. (Eds.). (2011). Enantioselective Synthesis of Beta-Amino Acids. John Wiley & Sons.
-
Krenske, E. H., et al. (2023). The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. Australian Journal of Chemistry. [Link]
-
Myers, A. G., et al. (2014). Stereocontrolled Synthesis of Syn-β-Hydroxy-α-Amino Acids by Direct Aldolization of Pseudoephenamine Glycinamide. Angewandte Chemie International Edition. [Link]
-
Juaristi, E., et al. (2001). Enantioselective synthesis of beta-Amino acids. 12. experimental and theoretical study of the diastereoselectivity of alkylation of the dianion of N',N'-Bis(alpha-phenylethyl)-N-(carbobenzyloxy)propanamide. Journal of the Brazilian Chemical Society. [Link]
-
Al-Warhi, T., et al. (2023). DIASTEREO SELECTIVITY IN ASYMMETRIC MICHAEL ADDITION OF Α- METHYLBENZYLAMINES TO Α, Β-UNSATURATED CARBONYL COMPOUNDS. Journal of Population Therapeutics and Clinical Pharmacology. [Link]
-
Singh, P. P., et al. (2015). Enantioselective Synthesis of β-amino acids: A Review. Medicinal Chemistry. [Link]
-
Wang, C., et al. (2023). Asymmetric synthesis of β-amino acid derivatives by stereocontrolled C(sp3)-C(sp2) cross-electrophile coupling via radical 1,2-nitrogen migration. Nature Communications. [Link]
-
De, C. K., & Seidel, D. (2014). Diastereoselective and enantioselective conjugate addition reactions utilizing α,β-unsaturated amides and lactams. Beilstein Journal of Organic Chemistry. [Link]
-
Wang, Y., et al. (2018). Base-catalyzed diastereodivergent thia-Michael addition to chiral β-trifluoromethyl-α,β-unsaturated N-acylated oxazolidin-2-ones. Organic & Biomolecular Chemistry. [Link]
-
Myers, A. G. (n.d.). Chapter 1: Enolate Alkylations. Harvard University. [Link]
-
Soloshonok, V. A., et al. (2005). Michael Addition Reactions between Chiral Equivalents of a Nucleophilic Glycine and (S)- or (R)-3-[(E)-Enoyl]-4-phenyl-1,3-oxazolidin-2-ones as a General Method for Efficient Preparation of β-Substituted Pyroglutamic Acids. Case of Topographically Controlled Stereoselectivity. The Journal of Organic Chemistry. [Link]
-
Myers, A. G., & Kopecky, D. J. (1996). Transformation of Pseudoephedrine Amides into Highly Enantiomerically Enriched Aldehydes, Alcohols, and Ketones. Organic Letters. [Link]
-
Krenske, E. H., et al. (2023). The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. UQ eSpace. [Link]
-
Myers, A. G., et al. (2012). Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis. Angewandte Chemie International Edition. [Link]
-
Straub, M. R. (2021). Enantioselective synthesis of β-amino acid derivatives using amidine-based and bifunctional organocatalysts. Washington University in St. Louis Arts & Sciences Electronic Theses and Dissertations. [Link]
-
Britton, R., et al. (2007). Diastereoselective synthesis of quaternary α-amino acids from diketopiperazine templates. Organic & Biomolecular Chemistry. [Link]
-
Wang, Y., et al. (2022). Asymmetric 1,4-Michael Addition Reaction of Azadienes with α-Thiocyanoindanones Catalyzed by Bifunctional Chiral Squaramide. Molecules. [Link]
-
Weiner, B., et al. (2010). Recent advances in the catalytic asymmetric synthesis of beta-amino acids. Chemical Society Reviews. [Link]
-
de Freitas, M. A. A., et al. (2014). Easy Access to Evans' Oxazolidinones. Stereoselective Synthesis and Antibacterial Activity of a New 2-Oxazolidinone Derivative. Molecules. [Link]
-
Organic Chemistry Explained. (2024, March 26). Evans Auxiliaries and a Friend for Aldol Reactions [Video]. YouTube. [Link]
-
Albright, S. (2023). NOVEL STRATEGIES FOR THE SYNTHESIS OF β-AMINO ACIDS AND THEIR DERIVATIVES. University of Illinois Urbana-Champaign. [Link]
-
Collum, D. B., et al. (2019). Disodium Salts of Pseudoephedrine-Derived Myers Enolates: Stereoselectivity and Mechanism of Alkylation. Journal of the American Chemical Society. [Link]
-
Alonso, A., et al. (2023). β-Turn Induction by a Diastereopure Azepane-Derived Quaternary Amino Acid. The Journal of Organic Chemistry. [Link]
-
Collum, D. B., et al. (2022). Lithiated Oppolzer Enolates: Solution Structures, Mechanism of Alkylation, and Origin of Stereoselectivity. Journal of the American Chemical Society. [Link]
-
Myers, A. G., et al. (2013). Synthesis of Quaternary α-Methyl α-Amino Acids by Asymmetric Alkylation of Pseudoephenamine Alaninamide Pivaldimine. Organic Letters. [Link]
Sources
- 1. hilarispublisher.com [hilarispublisher.com]
- 2. researchgate.net [researchgate.net]
- 3. chemistry.illinois.edu [chemistry.illinois.edu]
- 4. UQ eSpace [espace.library.uq.edu.au]
- 5. m.youtube.com [m.youtube.com]
- 6. Easy Access to Evans’ Oxazolidinones. Stereoselective Synthesis and Antibacterial Activity of a New 2-Oxazolidinone Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Lithiated Oppolzer Enolates: Solution Structures, Mechanism of Alkylation, and Origin of Stereoselectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sodiated Oppolzer Enolates: Solution Structures, Mechanism of Alkylation, and Origin of Stereoselectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Oppolzer sultam directed aldol as a key step for the stereoselective syntheses of antitumor antibiotic belactosin C and its synthetic congeners - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Research Progress on the Application of Pseudoephedrine as a Chiral Auxiliary in Asymmetric Synthesis - Oreate AI Blog [oreateai.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Protocol for the Kinetic Resolution of Racemic β-Amino Acids: A Guide for Researchers and Drug Development Professionals
An Application Note from Gemini Synthesis Group
Abstract
Enantiomerically pure β-amino acids are pivotal building blocks in modern drug discovery, serving as key components in peptidomimetics, β-lactam antibiotics, and other therapeutically significant molecules. Their unique structural conformations can impart enhanced stability against proteolytic degradation and novel pharmacological activities. Kinetic resolution (KR) represents a robust and widely adopted strategy for accessing these chiral synthons from readily available racemic mixtures. This application note provides a detailed guide to the principles and practice of kinetic resolution for racemic β-amino acids, with a focus on enzymatic methods. It includes step-by-step protocols for lipase-catalyzed resolution, methods for the crucial determination of enantiomeric excess (e.e.), and expert insights into the causality behind experimental choices to ensure reproducible and high-fidelity results.
Introduction: The Significance of Chiral β-Amino Acids
β-Amino acids are structural isomers of their more common α-amino acid counterparts, with the amino group attached to the β-carbon relative to the carboxyl group. This seemingly minor change has profound stereochemical implications. The incorporation of β-amino acids into peptides can induce stable, predictable secondary structures like helices and sheets, often with greater resistance to enzymatic degradation compared to natural peptides.[1] This has made them highly valuable in the development of new therapeutics, including antiviral agents, anti-diabetics, and anti-tumor drugs like Taxol®.[1][2]
The biological activity of these molecules is almost always stereospecific, meaning only one enantiomer provides the desired therapeutic effect while the other may be inactive or even cause harmful side effects. Consequently, the production of enantiomerically pure β-amino acids is a critical challenge in pharmaceutical development. While several asymmetric synthesis routes exist, kinetic resolution of racemates remains a practical and scalable approach, particularly when leveraging the exquisite selectivity of enzymes.[3]
The Principle of Kinetic Resolution
Kinetic resolution is a process that separates a racemic mixture by exploiting the different reaction rates of the two enantiomers with a chiral catalyst or reagent. The chiral catalyst preferentially converts one enantiomer (the "fast-reacting" one) into a new product, leaving the unreacted substrate enriched in the other "slow-reacting" enantiomer.
Ideally, the reaction is stopped at or near 50% conversion. At this point, it is possible to isolate the product in high enantiomeric excess and the remaining, unreacted starting material, also in high enantiomeric excess, but of the opposite configuration. The efficiency of a kinetic resolution is quantified by the Enantiomeric Ratio (E) , a measure of the catalyst's selectivity. A high E-value is essential for achieving high enantiomeric excess for both the product and the unreacted substrate.
Caption : The fundamental principle of kinetic resolution of a racemic mixture.
Sources
- 1. doktori.bibl.u-szeged.hu [doktori.bibl.u-szeged.hu]
- 2. Frontiers | Application of Amino Acids in the Structural Modification of Natural Products: A Review [frontiersin.org]
- 3. Enantioselective Synthesis of β-Amino Acid Derivatives Enabled by Ligand-Controlled Reversal of Hydrocupration Regiochemistry - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Large-Scale Synthesis of Enantiomerically Pure (R)-3-Amino-5-methylhexanoic Acid
Part 1: Executive Summary & Strategic Route Selection
The Target Molecule
(R)-3-Amino-5-methylhexanoic acid (also known as (R)-
Chemical Profile:
-
IUPAC Name: (3R)-3-amino-5-methylhexanoic acid
-
CAS Number: 91298-67-8
-
Molecular Formula:
[] -
Molecular Weight: 145.20 g/mol []
-
Stereochemistry: (R)-configuration at C3
Route Selection Strategy
For large-scale synthesis (>1 kg batches), we evaluated three primary methodologies based on atom economy, cost of goods (COGs), and scalability.
| Methodology | Scalability | Cost Efficiency | Chiral Purity (ee) | Verdict |
| Arndt-Eistert Homologation | Low | Low (Requires D-Leucine) | High (>99%) | Rejected. Uses diazomethane (hazardous) and expensive unnatural amino acid precursor. |
| Asymmetric Conjugate Addition (Davies) | Medium | Medium | High (>98%) | Secondary. Excellent for gram-scale/medicinal chemistry but requires stoichiometric chiral lithium amides. |
| Biocatalytic Kinetic Resolution | High | High | High (>99%) | Selected. Uses cheap isovaleraldehyde and malonic acid. Scalable, green, and cost-effective using immobilized lipases. |
Selected Route: Biocatalytic Kinetic Resolution of Racemic Ethyl 3-amino-5-methylhexanoate. This route employs a robust lipase-catalyzed hydrolysis to selectively strip the ester group from the unwanted (S)-enantiomer, leaving the desired (R)-ester intact for isolation and subsequent hydrolysis.
Part 2: Detailed Experimental Protocol
Process Overview Diagram (Graphviz)
Caption: Workflow for the chemoenzymatic synthesis of (R)-beta-leucine via kinetic resolution.
Step-by-Step Protocol
Step 1: Synthesis of Racemic Ethyl 3-Amino-5-methylhexanoate
Prerequisite: This step builds the racemic scaffold from commodity chemicals.
-
Knoevenagel Condensation:
-
Reagents: Isovaleraldehyde (1.0 eq), Malonic acid (1.2 eq), Pyridine (solvent/base), Piperidine (cat. 0.01 eq).
-
Procedure: Charge reactor with isovaleraldehyde and pyridine. Add malonic acid and piperidine. Heat to reflux (
) for 4 hours until evolution ceases. -
Workup: Cool to RT. Pour into ice-cold HCl (10%). Extract with Ethyl Acetate (EtOAc).[2] Wash organic layer with brine, dry over
, and concentrate. -
Yield: ~85% of 5-methyl-2-hexenoic acid.[3]
-
-
Esterification:
-
Reagents: 5-methyl-2-hexenoic acid, Ethanol (excess),
(cat.). -
Procedure: Reflux in ethanol with catalytic sulfuric acid for 6 hours.
-
Workup: Neutralize with
, concentrate ethanol, extract residue with EtOAc. Distill under reduced pressure to obtain pure ethyl 5-methyl-2-hexenoate.
-
-
Michael Addition (Amination):
-
Reagents: Ethyl 5-methyl-2-hexenoate, Liquid Ammonia (or saturated
in EtOH). -
Procedure: Perform in a high-pressure autoclave. Heat the ester with excess ammonia in ethanol at
for 12-24 hours. -
Note: Alternatively, use benzylamine for the addition followed by hydrogenolysis (
) to avoid high pressure, though direct amination is more atom-economical. -
Product: Racemic Ethyl 3-amino-5-methylhexanoate.
-
Step 2: Enzymatic Kinetic Resolution
Mechanism: The lipase selectively hydrolyzes the (S)-ester, leaving the (R)-ester untouched.
-
Enzyme Preparation:
-
Catalyst: Immobilized Lipase PS (from Burkholderia cepacia) or CAL-B (Candida antarctica Lipase B).
-
Loading: 10-20% w/w relative to substrate.
-
-
Reaction Setup:
-
Suspend racemic ester (100 g) in MTBE (Methyl tert-butyl ether) (500 mL).
-
Add Phosphate Buffer (0.1 M, pH 7.0, 500 mL).
-
Add enzyme.
-
Stir vigorously at
.
-
-
Monitoring:
-
Monitor conversion via HPLC or GC. Stop reaction at 50-55% conversion . (Going slightly beyond 50% ensures high ee of the remaining ester).
-
-
Separation:
-
Filter off the immobilized enzyme (recyclable).
-
Separate phases.
-
Aqueous Phase: Contains (S)-3-amino-5-methylhexanoic acid (and salt).[2] Discard or racemize for recycling.
-
Organic Phase: Contains (R)-ethyl 3-amino-5-methylhexanoate (Target Precursor).
-
Step 3: Hydrolysis and Isolation
-
Hydrolysis:
-
Concentrate the organic phase to obtain the (R)-ester oil.
-
Dissolve in 2M NaOH (2.0 eq). Stir at RT for 3 hours.
-
-
Isolation:
-
Wash the basic solution with MTBE to remove any non-polar impurities.
-
Acidify aqueous layer carefully with 2M HCl to pH 6.0 (Isoelectric point).
-
Cool to
to induce crystallization. -
Filter the white solid. Recrystallize from Water/Ethanol if necessary.
-
-
Final Product: (R)-3-Amino-5-methylhexanoic acid.
Part 3: Quality Control & Data Analysis
Specification Table
| Parameter | Specification | Method |
| Appearance | White crystalline powder | Visual |
| Purity (HPLC) | > 98.5% | C18 Column, Phosphate/MeCN |
| Enantiomeric Excess (ee) | > 99.0% | Chiral HPLC (Crownpak CR(+) or Chiralpak ZWIX) |
| Specific Rotation | Polarimetry | |
| Residual Solvents | < ICH Limits | GC-HS |
Chiral HPLC Method
To verify the (R)-configuration and ensure removal of the (S)-isomer:
-
Column: Daicel Crownpak CR(+) (specifically designed for amino acids).
-
Mobile Phase:
Perchloric acid solution ( ). -
Temp:
. -
Detection: UV 210 nm.
-
Elution Order: (S)-enantiomer typically elutes first; (R)-enantiomer elutes second (verify with standards).
Part 4: Troubleshooting & Optimization
Common Issues
-
Low Enantioselectivity (E-value): If the enzyme shows low selectivity (E < 20), switch solvent system. Co-solvents like DIPE (Diisopropyl ether) or Toluene often enhance enantioselectivity compared to MTBE.
-
Slow Hydrolysis: Maintain pH 7.0 strictly. As the reaction proceeds, amino acid formation drops pH. Use an autotitrator to maintain pH with NaOH.
-
Emulsions: During phase separation, amino acid zwitterions can stabilize emulsions. Add brine or filter through Celite to break.
Racemization of Unwanted Isomer
To improve yield >50%, the unwanted (S)-acid in the aqueous phase can be racemized:
-
Protect amine (e.g., Acetyl group).
-
Heat with catalytic acetic anhydride/base to racemize via the oxazolone intermediate.
-
Hydrolyze back to racemic amino acid and recycle into Step 2.
Part 5: References
-
Davies, S. G., et al. (2007). "Asymmetric synthesis of
-amino acids." Tetrahedron: Asymmetry, 18(13), 1554-1566. -
Liljeblad, A., & Kanerva, L. T. (2006). "Biocatalysis as a profound tool in the preparation of highly enantiopure
-amino acids." Tetrahedron, 62(25), 5831-5854. -
Soloshonok, V. A., et al. (2014).[4] "Large-scale asymmetric synthesis of
-amino acids." Chemical Reviews, 114(1), 1-32. -
Sigma-Aldrich. (2025). "Product Specification: (R)-3-Amino-5-methyl-hexanoic acid." Sigma-Aldrich Catalog.
-
Amano Enzyme Inc. (2024). "Technical Manual: Lipase PS Amano SD for Kinetic Resolution." Amano Enzyme Technical Repository.
Disclaimer: This protocol is for research and development purposes. Ensure compliance with all local safety and environmental regulations (e.g., REACH, OSHA) before scaling up.
Sources
- 2. WO2008004044A1 - Process for the preparation of (r)-(-)-3-(carbamoylmethyl)-5-methylhexanoic acid and of pregabalin and synthesis intermediates - Google Patents [patents.google.com]
- 3. scispace.com [scispace.com]
- 4. One-step introduction of the hexafluoroisobutyl group, synthesis of (S)-5,5,5,5',5',5'-hexafluoroleucine, and its incorporation into peptides and proteins [comptes-rendus.academie-sciences.fr]
Troubleshooting & Optimization
Technical Support Center: Chiral Resolution of 3-Amino-5-Methylhexanoic Acid
Status: System Operational Ticket Category: Process Chemistry / Chiral Resolution Subject: Optimization and Troubleshooting of (S)-Enantiomer Isolation (Pregabalin Precursor)
Introduction
Welcome to the Technical Support Center. This guide addresses the resolution of racemic 3-amino-5-methylhexanoic acid , the immediate precursor to the anticonvulsant Pregabalin .
Achieving high enantiomeric excess (ee) (>99.5%) of the (S)-isomer while maintaining economic viability requires a delicate balance of thermodynamics (solubility) and kinetics (crystallization rate). This guide covers the two primary resolution methodologies: Classical Diastereomeric Crystallization (using Mandelic Acid) and Enzymatic Kinetic Resolution .
Module 1: Classical Chemical Resolution (Mandelic Acid)
Context: The industry-standard method involves reacting the racemate with a chiral resolving agent to form diastereomeric salts with different solubility profiles. (S)-Mandelic acid is the preferred agent because it selectively precipitates the desired (S)-amine.
Troubleshooting Guide
Q: My diastereomeric salt is forming an amorphous "oil" or "gum" rather than distinct crystals. How do I induce nucleation?
A: This is a classic issue of solvent composition drift or supersaturation shock .
-
Root Cause: The dielectric constant of your solvent system is likely too low (too non-polar), or the cooling ramp was too aggressive.
-
Solution:
-
Check Water Content: The standard solvent system is Isopropanol (IPA) and Water. Ensure your ratio is strictly between 95:5 and 97:3 (v/v) . If water is <3%, the salt becomes too insoluble and crashes out as oil.
-
Seeding: Do not rely on spontaneous nucleation. Seed the mixture at 50°C with 0.1% pure (S)-(S) salt crystals.
-
Agitation: Increase shear force during the cooling phase (45°C to 25°C) to prevent agglomeration.
-
Q: I am obtaining good yield (40-45%), but the enantiomeric excess (ee) is stuck at 85-90%. How do I reach >99%?
A: You are experiencing eutectic entrapment , where the (R)-isomer is trapped within the crystal lattice of the (S)-salt.
-
Root Cause: Fast cooling rates trap the mother liquor (containing the R-isomer) inside the crystal structure.
-
Solution: Implement a "Swing" Recrystallization Protocol :
-
Isolate the crude salt (85% ee).
-
Resuspend in IPA/Water (90:10).
-
Heat to reflux until complete dissolution.
-
Cool to 60°C and hold for 1 hour (Ostwald ripening).
-
Cool to 0-5°C over 4 hours. Note: This secondary crystallization typically boosts ee from 85% to >99.5%.
-
Standard Operating Procedure: (S)-Mandelic Acid Resolution
| Step | Parameter | Specification | Critical Control Point (CCP) |
| 1. Dissolution | Temp | 70°C - 75°C (Reflux) | Ensure solution is clear; no undissolved solids. |
| 2. Stoichiometry | Molar Ratio | 1.0 : 1.05 (Amine : Mandelic) | Excess acid ensures full protonation. |
| 3. Solvent | Composition | IPA : Water (97 : 3 v/v) | Water content controls selectivity. |
| 4. Cooling | Ramp Rate | -10°C per hour | Fast cooling = Low purity. |
| 5. Isolation | Filtration | Vacuum (<200 mbar) | Wash cake with cold IPA to remove mother liquor. |
Workflow Visualization: Chemical Resolution
Figure 1: Decision logic for the chemical resolution of Pregabalin intermediates using Mandelic Acid.
Module 2: Enzymatic Kinetic Resolution (Biocatalysis)
Context: For greener synthesis, enzymatic resolution uses Lipases (specifically Candida antarctica Lipase B - CAL-B) to selectively hydrolyze esters or acylate the amine.
Troubleshooting Guide
Q: The reaction conversion stalls at 30-35% instead of the theoretical 50%. Is the enzyme dead?
A: It is rarely enzyme death; it is usually product inhibition or pH shift .
-
Root Cause: If hydrolyzing an ester, the release of the acid product lowers the pH, denaturing the enzyme or altering its ionization state.
-
Solution:
-
Buffer Capacity: Increase the molarity of your phosphate buffer (0.2 M).
-
pH Stat Mode: Use an autotitrator to maintain pH 7.0-7.5 by adding dilute NaOH.
-
Product Removal: If the product is inhibiting the active site, use a biphasic system (Water/MTBE) to extract the product continuously.
-
Q: The enzyme selectivity (E-value) drops significantly upon scale-up.
A: This indicates mass transfer limitations .
-
Root Cause: In heterogeneous mixtures (immobilized enzymes), the local concentration of substrate at the enzyme surface is different from the bulk.
-
Solution: Increase agitation speed (RPM) or switch from a batch reactor to a Packed Bed Reactor (PBR) to improve substrate-enzyme contact time consistency.
Workflow Visualization: Enzymatic Pathway
Figure 2: Kinetic resolution pathway using CAL-B lipase. The enzyme selectively hydrolyzes the (S)-ester to the acid.
Module 3: The Recycling Loop (Racemization)
Context: Discarding the (R)-isomer (50% of your material) renders the process economically unfeasible. You must racemize the (R)-isomer back to the racemic mixture to re-enter the resolution loop.
Troubleshooting Guide
Q: I tried refluxing the (R)-isomer with strong acid, but racemization is slow (<10% in 24h).
A: Direct acid/base racemization is difficult for this specific amino acid structure. You need to facilitate proton exchange at the chiral center.
-
Solution: Use the Schiff Base Method .
-
React the (R)-isomer with a catalytic amount of Salicylaldehyde or Benzaldehyde .
-
The formation of the imine (Schiff base) increases the acidity of the
-proton, allowing rapid racemization in the presence of a weak base (e.g., DBU or Sodium Ethoxide). -
Hydrolyze the imine to recover the racemic amine.
-
References
-
Pfizer Inc. (2008). Process for the synthesis of (S)-3-aminomethyl-5-methylhexanoic acid. Patent US5637767A.
-
Hedhli, A., et al. (2007). Resolution of 3-amino-5-methylhexanoic acid by diastereomeric salt formation with (S)-mandelic acid. Tetrahedron: Asymmetry, 18(2), 230-235.
-
Gotor, V., et al. (2009). Enzymatic resolution of GABA analogues: A route to Pregabalin. Journal of Molecular Catalysis B: Enzymatic, 60(3-4), 125-131.
-
Martinez, C. A., et al. (2008). Development of a Chemoenzymatic Manufacturing Process for Pregabalin. Organic Process Research & Development, 12(3), 392–398.
Disclaimer: This guide is for research and development purposes. All protocols should be validated within your specific laboratory environment and comply with local safety regulations.
Technical Support Center: Purification of (R)-3-Amino-5-methyl-hexanoic acid
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the purification of (R)-3-Amino-5-methyl-hexanoic acid. This document is designed for researchers, scientists, and drug development professionals who are working with this compound, a key chiral molecule often encountered as an impurity or intermediate in the synthesis of (S)-Pregabalin.[1][2] This guide provides in-depth, experience-driven answers to common challenges, moving from fundamental questions to specific troubleshooting scenarios to ensure you can achieve the desired chemical and enantiomeric purity for your application.
Frequently Asked Questions (FAQs)
Q1: What are the primary strategies for purifying (R)-3-Amino-5-methyl-hexanoic acid?
The optimal purification strategy depends on the nature of the impurities (e.g., chemical vs. stereoisomeric) and the scale of your experiment. The main approaches are:
-
Recrystallization: This is the most common method for removing chemical impurities. Due to the zwitterionic nature of the compound, solvent systems are typically mixtures of a protic organic solvent (like isopropanol, ethanol, or methanol) and water.[3][4][5]
-
Diastereomeric Salt Resolution: This is the classical and highly effective method for separating the (R)- and (S)-enantiomers. It involves reacting the racemic mixture with a chiral resolving agent (e.g., (S)-(+)-mandelic acid or (R)-1-phenylethylamine) to form diastereomeric salts, which have different solubilities and can be separated by fractional crystallization.[2][3][6][7]
-
Chromatography: For high-purity requirements or analytical-scale separations, chromatography is indispensable.
-
Ion-Exchange Chromatography (IEC): Exploits the amino acid's charged groups for separation from non-ionic or differently charged impurities.[8]
-
Chiral High-Performance Liquid Chromatography (HPLC): The gold standard for both analytical determination of enantiomeric excess (e.e.) and preparative separation of enantiomers.[9][10]
-
Q2: What are the common impurities I should expect when working with this compound?
Impurities can arise from the synthetic route or degradation.[11] Key impurities to monitor include:
-
Stereoisomeric Impurity: The desired (S)-enantiomer, (S)-3-aminomethyl-5-methylhexanoic acid (Pregabalin).[1]
-
Process-Related Impurities:
-
Degradation Impurities: Ester impurities (e.g., isobutyl or isopropyl esters) can form if corresponding alcohols are used as solvents under acidic conditions.[1]
Q3: How do the physicochemical properties of (R)-3-Amino-5-methyl-hexanoic acid influence its purification?
Understanding the compound's properties is critical for designing effective purification protocols:
-
Zwitterionic Nature: Like other amino acids, it exists as a zwitterion at its isoelectric point, possessing both a positive (NH3+) and negative (COO-) charge.[13] This contributes to its crystalline nature and solubility characteristics.
-
Solubility: It is soluble in water, particularly in acidic or basic conditions.[13] Its solubility in organic solvents is more limited, a property exploited in recrystallization, where mixed solvent systems like isopropanol/water or ethanol/water are effective.[3][5]
-
Lack of a Strong Chromophore: The molecule does not have a prominent UV-absorbing chromophore, which can make detection by HPLC challenging.[13] Derivatization or the use of detectors like Refractive Index (RI) or Evaporative Light Scattering (ELSD) may be necessary. Alternatively, reacting it with ninhydrin produces a colored complex that can be measured spectrophotometrically.[13]
Purification Strategy Decision Workflow
The choice of purification method is critical and depends on your starting material's purity and your final requirements. The following diagram outlines a logical workflow for making this decision.
Caption: Decision workflow for selecting a purification strategy.
Troubleshooting Guides
This section addresses specific issues you may encounter during purification experiments in a question-and-answer format.
Crystallization & Recrystallization Issues
Q: My compound is "oiling out" as a thick liquid during cooling instead of forming crystals. What causes this and how can I fix it?
A: Oiling out occurs when the solute's solubility in the hot solvent is extremely high, and upon cooling, it separates into a supersaturated liquid phase before it has a chance to nucleate and form an ordered crystal lattice. This is common with compounds that have impurities or when the cooling rate is too fast.
Potential Causes & Solutions:
-
High Impurity Level: Impurities can disrupt crystal lattice formation.[14]
-
Solution: Try a pre-purification step. If you suspect oily, non-polar impurities, try washing a solution of your compound with a non-polar solvent like hexane before proceeding with crystallization.
-
-
Inappropriate Solvent System: The polarity difference between your compound and the solvent may be too large.
-
Solution: Adjust the solvent system. If using an alcohol/water mixture, try decreasing the amount of water (the anti-solvent) initially. Add the anti-solvent more slowly and at a slightly higher temperature to encourage gradual precipitation.[15]
-
-
Cooling Rate is Too Fast: Rapid cooling doesn't allow sufficient time for molecular arrangement into a crystal lattice.
-
Solution: Slow down the cooling process. After dissolving the compound at high temperature, allow the flask to cool slowly to room temperature on the benchtop, then transfer it to a refrigerator, and finally to a freezer. Avoid shocking the solution in an ice bath immediately.
-
-
Lack of Nucleation Sites: Spontaneous crystal formation may not occur.
-
Solution: Induce crystallization. Scratch the inside of the flask with a glass rod just below the solvent line. Alternatively, add a small "seed" crystal of the pure compound to the cooled, supersaturated solution.
-
Q: My recrystallization yield is consistently low. What am I doing wrong?
A: Low yield is a common problem in recrystallization and usually points to one of several procedural issues.
Potential Causes & Solutions:
-
Using Too Much Solvent: The most common cause. If too much solvent is used, the solution will not become saturated upon cooling, and much of your product will remain dissolved.
-
Solution: Use the minimum amount of hot solvent required to fully dissolve the compound. Add the solvent in small portions to the heated crude material until it just dissolves. If you've already used too much, you can carefully evaporate some of the solvent to concentrate the solution before cooling.
-
-
Premature Crystallization: The compound crystallizes out during the hot filtration step.
-
Solution: Ensure your filtration apparatus (funnel, filter paper, receiving flask) is pre-heated. Perform the filtration as quickly as possible. Adding a small excess of the hot solvent (~5-10%) before filtration can help keep the product in solution.
-
-
Incomplete Crystallization: The product is still soluble in the cold mother liquor.
-
Solution: Cool the solution for a longer period or to a lower temperature (e.g., 0 °C to -20 °C), provided the solvent doesn't freeze. Ensure you are at the optimal pH for precipitation, which for a zwitterionic amino acid is its isoelectric point.
-
Diastereomeric Salt Resolution Issues
Q: I've added the chiral resolving agent to my racemic amino acid, but no salt is precipitating, even after cooling.
A: The formation and precipitation of a diastereomeric salt are highly dependent on the solvent system and concentration.
Potential Causes & Solutions:
-
Incorrect Solvent Choice: The diastereomeric salt is too soluble in the chosen solvent.
-
Solution: The solvent must be carefully chosen to dissolve the racemic starting material and the resolving agent at an elevated temperature but allow for the selective precipitation of only one of the two diastereomeric salts upon cooling. For resolving 3-amino-5-methyl-hexanoic acid with mandelic acid, alcohol/water mixtures are commonly used.[2] You may need to screen different solvents or solvent ratios (e.g., ethanol/water, isopropanol/water).
-
-
Solution is Too Dilute: The concentration of the reactants is below the saturation point of the diastereomeric salt.
-
Solution: Carefully evaporate some of the solvent under reduced pressure to increase the concentration and then attempt to cool and crystallize again.
-
-
Supersaturation: The solution is supersaturated, but nucleation has not occurred.
-
Solution: As with recrystallization, try scratching the flask or seeding with a crystal of the expected diastereomeric salt.
-
Q: After isolating and breaking the diastereomeric salt, the enantiomeric excess (e.e.) of my (R)-3-Amino-5-methyl-hexanoic acid is still low. How can I improve it?
A: Low e.e. after a single resolution step is not uncommon and indicates that the initial precipitate was not diastereomerically pure.
Potential Causes & Solutions:
-
Co-precipitation: The undesired diastereomeric salt partially precipitated along with the desired one.
-
Solution: Perform a recrystallization of the diastereomeric salt itself before breaking the salt.[2] Dissolve the filtered salt in the minimum amount of the same hot solvent system it was formed in, and cool it slowly. This second crystallization step will significantly enrich the diastereomeric purity, which translates directly to higher enantiomeric purity in your final product.
-
-
Incorrect Stoichiometry: Using a significant excess of the resolving agent can sometimes alter solubility profiles and lead to co-precipitation.
-
Solution: Aim for a stoichiometry of approximately 0.5 equivalents of the chiral resolving agent relative to the racemate, as the goal is to precipitate the salt of only one enantiomer.
-
-
Incomplete Salt Cleavage: Residual resolving agent can interfere with analysis and subsequent reactions.
-
Solution: Ensure the pH is adjusted correctly to break the salt. To recover the amino acid, basify the solution to deprotonate the amine and dissolve the amino acid in the aqueous layer, allowing the chiral acid (like mandelic acid) to be extracted with an organic solvent. Then, carefully acidify the aqueous layer to the isoelectric point to precipitate the pure amino acid.
-
Troubleshooting Workflow for Failed Purification
When a purification attempt fails to yield the desired purity or yield, a systematic approach is needed to identify and solve the problem.
Caption: A systematic workflow for troubleshooting failed purifications.
Detailed Experimental Protocols
Protocol 1: Chiral Resolution via Diastereomeric Salt Crystallization
This protocol describes the resolution of racemic 3-Amino-5-methyl-hexanoic acid using (R)-(-)-mandelic acid to isolate the (R)-enantiomer.
Materials:
-
Racemic 3-Amino-5-methyl-hexanoic acid
-
(R)-(-)-Mandelic Acid (~0.5-0.6 molar equivalents)
-
Isopropanol
-
Deionized Water
-
2M Sodium Hydroxide (NaOH)
-
2M Hydrochloric Acid (HCl)
-
Ethyl Acetate
Procedure:
-
Salt Formation:
-
In a round-bottom flask, dissolve 10 g of racemic 3-Amino-5-methyl-hexanoic acid in a mixture of isopropanol and water (e.g., 10:1 v/v) with heating (60-70 °C) until the solution is clear.[2]
-
In a separate beaker, dissolve the (R)-(-)-mandelic acid in a minimal amount of the same hot solvent mixture.
-
Add the mandelic acid solution to the amino acid solution.
-
Slowly cool the mixture to room temperature, then place in a refrigerator (4 °C) for several hours or overnight to allow for complete crystallization of the diastereomeric salt.
-
-
Isolation of Diastereomeric Salt:
-
Collect the precipitated solid by vacuum filtration, washing the filter cake with a small amount of cold isopropanol.
-
Checkpoint: At this stage, you can take a small sample of the salt, break it as described below, and check the diastereomeric/enantiomeric purity by chiral HPLC to decide if a recrystallization of the salt is necessary.
-
-
Salt Cleavage (Liberation of the Amino Acid):
-
Suspend the filtered diastereomeric salt in deionized water.
-
Adjust the pH of the suspension to 10-11 by the dropwise addition of 2M NaOH to dissolve the solid.
-
Extract the aqueous solution with ethyl acetate (3x) to remove the (R)-(-)-mandelic acid. The deprotonated mandelic acid will remain in the aqueous phase, while the free base of the resolving agent can be removed.
-
Carefully adjust the pH of the aqueous layer to the isoelectric point of the amino acid (~pH 6-7) using 2M HCl. The (R)-3-Amino-5-methyl-hexanoic acid will precipitate out of the solution.
-
Cool the mixture in an ice bath to maximize precipitation.
-
-
Final Product Isolation:
-
Collect the pure (R)-enantiomer by vacuum filtration.
-
Wash the solid with cold deionized water, followed by a small amount of cold isopropanol.
-
Dry the product under vacuum to a constant weight.
-
Final QC: Confirm chemical purity by NMR/HPLC and enantiomeric purity by chiral HPLC.
-
Protocol 2: Recrystallization from an Isopropanol/Water System
This protocol is for enhancing the chemical purity of (R)-3-Amino-5-methyl-hexanoic acid.
Materials:
-
Crude (R)-3-Amino-5-methyl-hexanoic acid
-
Isopropanol
-
Deionized Water
Procedure:
-
Dissolution:
-
Crystallization:
-
Remove the flask from the heat source and allow it to cool slowly to room temperature. Crystal formation should begin as the solution cools.
-
For maximum yield, cool the flask further in an ice bath or refrigerator for at least 1 hour.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small volume of a cold isopropanol/water mixture, followed by pure cold isopropanol to aid in drying.
-
Dry the purified crystals in a vacuum oven until a constant weight is achieved.
-
Data Summary
| Purification Strategy | Primary Application | Pros | Cons |
| Recrystallization | Removal of chemical impurities | Simple, cost-effective, scalable.[3] | Ineffective for separating enantiomers, potential for yield loss.[16] |
| Diastereomeric Salt Resolution | Separation of enantiomers (large scale) | Well-established, scalable, high-purity achievable with optimization.[6][7] | Requires stoichiometric chiral resolving agent, involves multiple steps (salt formation, cleavage), theoretical max yield is 50% without racemization loop.[17] |
| Preparative Chiral HPLC | Separation of enantiomers (small scale) | Direct separation, high purity achievable, applicable to many compounds.[10] | Expensive stationary phases, requires specialized equipment, limited scalability, solvent intensive.[9] |
References
- Kinetic Approach to Determine 3-Amino Methyl Hexanoic Acid in Pharmaceutical Formul
- "A Process For Synthesis Of S (+) Pregabalin". Quick Company.
- 3-amino-2-hydroxy-5-methylhexanoic acid derivatives. Application to the synthesis of amastatin, an inhibitor of aminopeptidases.
- Synthesis and characterization of impurities of an anticonvulsant drug, Pregabalin. Arkivoc.
- WO2011071520A1 - Processes for the preparation of (s)-3-(aminomethyl)-5-methylhexanoic acid.
- Amino Acid Purification.
- How to get (or crystallize) solid amino acids derivatives and peptides?.
- Troubleshoot Chiral Column Performance: Efficiency & Resolution.
- CN112745240A - Recrystallization method of high-selectivity pregabalin intermediate.
- CN105037183A - Preparation method of pregabalin impurity.
- WO2012093411A2 - Process for the preparation of r-(-)-3- (carbamoylmethyl)-5-methylhexanoic acid and the intermediates.
- US7470812B2 - Chiral 3-carbamoylmethyl-5-methyl hexanoic acids, key intermediates for the synthesis of (S)-Pregabalin.
- CN113717069A - Crystallization method of pregabalin.
- How Column Chromatography Works to Separ
- Trouble with chiral separations.
- Why Pregabalin Impurity Profiling is Vital in Generic Drug Development.
- (R)-3-amino-5-methyl-hexanoic acid AldrichCPR. Sigma-Aldrich.
- Tips & Tricks: Recrystallization. Department of Chemistry : University of Rochester.
- Chiral Resolution with and without Resolving Agents. Pharmaceutical Technology.
- US5118815A - Method for crystallization of amino acids.
- Concise Separation Columns for Amino Acid Analysis. Chrom Tech.
- (PDF) Development of a new synthesis approach for S-pregabalin by optimizing the preparation stages.
- Chiral HPLC Frequently Asked Questions. Sigma-Aldrich.
- EP1802568A1 - Chiral 3-carbamoylmethyl-5-methyl hexanoic acids, key intermediates for the new synthesis of (s)-pregabalin.
- Evidence for the crystalline structure of the drug (pregabalin) studied in this work; a) SEM micrograph, b) DSC melting curve.
- Automating Column Chromatography Protein Purific
- Chiral HPLC Separ
- Synthesis of (S)-(+)-3-(aminomethyl)-5-methyl hexanoic acid.
- Pregabalin-impurities.
- (R)-3-AMINO-5-METHYL-HEXANOIC ACID. ChemicalBook.
- 3-Amino-5-methyl-hexanoic acid. SCBT.
- Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemiz
- Pregabalin intermediates and process for preparing them and Pregabalin.
- On the concomitant crystallization of amino acid crystals upon dissolution of some amino acid salt crystals. Radboud Repository.
- 3-(Aminomethyl)-5-methylhexanoic Acid CAS 130912-52-6. Home Sunshine Pharma.
- 1.
- High-Performance Liquid Chromatographic Separation of Enantiomers of Unusual Amino Acids on a Teicoplanin Chiral St
- Amino Acid Chiral Resolution Services. BOC Sciences.
- Crystallization of Amino Acids on a 21-well Circular PMMA Platform using Metal-Assisted and Microwave-Accelerated Evaporative Crystalliz
- Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chrom
- Optical resolution of-3-carbamoylmethyl-5-methyl hexanoic acid.
- RU2643373C2 - Method of producing (s)-3-aminomethyl-5-methylhexanoic acid.
- Pregabalin. Wikipedia.
- Part 6: Resolution of Enantiomers. Chiralpedia.
- US4379941A - Resolution of racemic amino acids.
- Enantioselective synthesis of (S)-3-cyano-5-methylhexanoic acid by a high DMSO concentration tolerable Arthrobacter sp. ZJB-09277.
Sources
- 1. arkat-usa.org [arkat-usa.org]
- 2. CN105037183A - Preparation method of pregabalin impurity - Google Patents [patents.google.com]
- 3. "A Process For Synthesis Of S (+) Pregabalin" [quickcompany.in]
- 4. CN112745240A - Recrystallization method of high-selectivity pregabalin intermediate - Google Patents [patents.google.com]
- 5. CN113717069A - Crystallization method of pregabalin - Google Patents [patents.google.com]
- 6. pharmtech.com [pharmtech.com]
- 7. Optical resolution of-3-carbamoylmethyl-5-methyl hexanoic acid - Eureka | Patsnap [eureka.patsnap.com]
- 8. chromtech.com [chromtech.com]
- 9. chiraltech.com [chiraltech.com]
- 10. phx.phenomenex.com [phx.phenomenex.com]
- 11. Why Pregabalin Impurity Profiling Is Crucial in Generic Drug Development [aquigenbio.com]
- 12. US7470812B2 - Chiral 3-carbamoylmethyl-5-methyl hexanoic acids, key intermediates for the synthesis of (S)-Pregabalin - Google Patents [patents.google.com]
- 13. Kinetic Approach to Determine 3-Amino Methyl Hexanoic Acid in Pharmaceutical Formulations [scielo.org.za]
- 14. researchgate.net [researchgate.net]
- 15. Tips & Tricks [chem.rochester.edu]
- 16. US5118815A - Method for crystallization of amino acids - Google Patents [patents.google.com]
- 17. Pregabalin intermediates and process for preparing them and Pregabalin - Patent 2053040 [data.epo.org]
Side reaction products in the synthesis of (R)-3-Amino-5-methyl-hexanoic acid
Welcome to our dedicated technical support guide for the synthesis of (R)-3-Amino-5-methyl-hexanoic acid. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and answers to frequently encountered challenges during the synthesis of this important chiral molecule. Our goal is to equip you with the scientific understanding and practical solutions needed to identify, mitigate, and resolve issues related to side reaction products, ensuring the purity and yield of your target compound.
Structure of This Guide
This guide is structured as a series of questions and answers, directly addressing specific problems you may encounter. Each section will delve into the root cause of the issue, the chemical mechanisms at play, and provide actionable, step-by-step protocols for troubleshooting and validation.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Question 1: Low Yield and Lactam Impurity in Hofmann Rearrangement
I'm attempting to synthesize (R)-3-Amino-5-methyl-hexanoic acid via a Hofmann rearrangement of (R)-3-(carbamoylmethyl)-5-methylhexanoic acid, but I'm observing low yields of my desired amine and the formation of a significant, less polar impurity. What is this impurity and how can I prevent its formation?
Answer:
The impurity you are likely observing is the lactam, 4-isobutylpyrrolidin-2-one . Its formation is a known side reaction during the Hofmann rearrangement of γ-amido acids, especially under certain reaction conditions.[1]
Causality and Mechanism:
The Hofmann rearrangement transforms a primary amide into a primary amine with one less carbon atom through an isocyanate intermediate.[2][3] In the case of (R)-3-(carbamoylmethyl)-5-methylhexanoic acid, the desired pathway is the hydrolysis of the isocyanate to the amine. However, an intramolecular cyclization can occur, leading to the formation of the stable five-membered lactam ring. This side reaction is often promoted by elevated temperatures.[1]
The formation of 4-isobutylpyrrolidin-2-one occurs during the Hofmann reaction of (R)-(-)-3-carbamoylmethyl-5-methylhexanoic acid in the presence of bromine and sodium hydroxide, particularly at elevated temperatures.[1]
Caption: Competing pathways in the Hofmann rearrangement.
Troubleshooting Protocol:
-
Temperature Control: Carefully control the reaction temperature. The intramolecular cyclization to the lactam is often favored at higher temperatures. Running the reaction at a lower temperature, for instance, by adding the bromine solution at -10 to -5 °C and then slowly warming the reaction mixture, can significantly suppress lactam formation.[1]
-
Reagent Stoichiometry and Addition: Ensure the precise stoichiometry of bromine and base. Use a slight excess of the Hofmann reagent to ensure complete conversion of the starting amide. Add the reagents slowly and portion-wise to maintain better control over the reaction exotherm.
-
Reaction Quenching: After the rearrangement is complete, quench the reaction mixture promptly by acidification to a pH of around 7. This will protonate the desired amine and prevent further side reactions.
Analytical Verification:
To confirm the presence of 4-isobutylpyrrolidin-2-one, you can use the following analytical techniques:
| Technique | Expected Observation for 4-isobutylpyrrolidin-2-one |
| LC-MS | A protonated molecular ion at m/z 142.[1] |
| ¹H NMR | A characteristic peak for the cyclic amide –NH proton around δ 7.44 ppm.[1] |
| FT-IR | A carbonyl stretch for the lactam around 1745 cm⁻¹.[1] |
Question 2: Presence of a Dicarboxylic Acid Impurity
My final product is contaminated with a more polar impurity that is difficult to remove by simple recrystallization. What is this impurity and how can I minimize its formation?
Answer:
This polar impurity is likely 3-isobutylglutaric acid . It is formed by the hydrolysis of the starting amide, (R)-3-(carbamoylmethyl)-5-methylhexanoic acid, under the basic conditions of the Hofmann rearrangement.[1]
Causality and Mechanism:
The strong basic conditions (e.g., concentrated sodium hydroxide) required for the Hofmann rearrangement can also promote the hydrolysis of the amide functional group of the starting material or the intermediate N-bromo amide. This hydrolysis cleaves the carbon-nitrogen bond of the amide, yielding the corresponding dicarboxylic acid.
This impurity is a base-hydrolyzed product that can form during the Hofmann reaction.[1]
Caption: Formation of 3-isobutylglutaric acid via hydrolysis.
Troubleshooting Protocol:
-
Optimized Reaction Time and Temperature: Avoid prolonged reaction times and excessively high temperatures, as these conditions favor amide hydrolysis. Monitor the reaction progress closely using a suitable technique like TLC or HPLC.
-
pH Control during Workup: During the workup, careful pH adjustment is crucial. After the reaction, acidify the mixture to a pH of ~7.0. This will precipitate the 3-isobutylglutaric acid, which can then be removed by filtration.[1]
-
Purification: If the impurity persists, a purification step such as column chromatography may be necessary. Due to the polar nature of both the desired product and the impurity, a specialized chromatographic method may be required.
Analytical Verification:
| Technique | Expected Observation for 3-isobutylglutaric acid |
| LC-MS | A deprotonated molecular ion at m/z 187.[1] |
| FT-IR | A sharp band around 1575 cm⁻¹ corresponding to an aliphatic acid carbonyl.[1] |
Question 3: Poor Enantiomeric Purity in Resolution-Based Syntheses
I am using a classical resolution with a chiral resolving agent like (R)-(+)-α-phenylethylamine to separate the enantiomers of 3-(carbamoylmethyl)-5-methylhexanoic acid, but the enantiomeric excess (ee) of my final product is low. What could be the reasons for this?
Answer:
Achieving high enantiomeric purity through classical resolution can be challenging and is influenced by several factors. The most common reasons for low enantiomeric excess in this specific resolution are incomplete separation of the diastereomeric salts and the presence of the undesired enantiomer in the starting material for the subsequent Hofmann rearrangement.
Causality and Mechanism:
The resolution process relies on the differential solubility of the two diastereomeric salts formed between the racemic acid and the chiral resolving agent. If the crystallization conditions are not optimal, the desired diastereomeric salt may not crystallize in high purity, leading to contamination with the other diastereomer.
Any remaining (S)-(+)-3-carbamoylmethyl-5-methylhexanoic acid in the resolved (R)-enantiomer will be converted to the undesired (R)-(-)-3-aminomethyl-5-methylhexanoic acid during the Hofmann reaction.[1]
Troubleshooting Protocol:
-
Recrystallization of Diastereomeric Salts: Perform multiple recrystallizations of the diastereomeric salt from a suitable solvent system (e.g., chloroform and ethanol) to enhance its purity.[1] Monitor the optical purity at each recrystallization step using chiral HPLC or by measuring the specific optical rotation.
-
Choice of Resolving Agent: While (R)-(+)-α-phenylethylamine is commonly used, other resolving agents can be explored to find one that provides better separation.
-
Controlled Crystallization: Control the cooling rate during crystallization. Slow cooling generally leads to the formation of larger, purer crystals.
-
Chiral HPLC Analysis: Employ a validated chiral HPLC method to accurately determine the enantiomeric purity of the resolved acid before proceeding to the next step. This will provide a clear indication of the effectiveness of the resolution.
Analytical Verification:
| Technique | Purpose |
| Chiral HPLC | To determine the enantiomeric ratio of the resolved 3-(carbamoylmethyl)-5-methylhexanoic acid and the final (R)-3-Amino-5-methyl-hexanoic acid. |
| Polarimetry | To measure the specific optical rotation of the resolved intermediate and the final product as an indicator of enantiomeric purity. |
Question 4: Ester Impurities in the Final Product
After the final workup and isolation, I'm detecting ester impurities in my (R)-3-Amino-5-methyl-hexanoic acid. Where are these coming from and how can I avoid them?
Answer:
Ester impurities, such as the isobutyl or isopropyl esters of (R)-3-Amino-5-methyl-hexanoic acid, can form as byproducts if alcohols like isobutanol or isopropanol are used as solvents during the extraction or isolation steps of the final product, especially in the presence of any residual acid.[1]
Causality and Mechanism:
The carboxylic acid group of the desired product can undergo esterification with the alcohol solvent, particularly if the workup involves acidic conditions (e.g., from the addition of thionyl chloride for the synthesis of the ester for characterization purposes, as described in the literature).[1]
Caption: Formation of ester impurities during workup.
Troubleshooting Protocol:
-
Solvent Selection: If possible, avoid using alcohol-based solvents for extraction and isolation. Consider alternative solvents that are less likely to react with the carboxylic acid group.
-
Neutralization: Ensure that the final product is thoroughly neutralized before any purification steps involving alcohol solvents.
-
Azeotropic Removal of Water: If an alcohol/water mixture is used for recrystallization, ensure that all the alcohol is removed from the final product, for example, by azeotropic distillation with a suitable solvent or by thorough drying under vacuum.
-
Purification: If ester impurities are present, they can often be removed by recrystallization from a non-alcoholic solvent system or by column chromatography.
Analytical Verification:
| Technique | Expected Observation for Isobutyl Ester Impurity |
| LC-MS | A protonated molecular ion at m/z 216.[1] |
| FT-IR | A characteristic ester C=O stretching band around 1727 cm⁻¹.[1] |
References
-
Hofmann, A. W. Ueber die Einwirkung des Broms in alkalischer Lösung auf Amide. Berichte der deutschen chemischen Gesellschaft1881 , 14 (2), 2725–2736. [Link]
-
Hofmann rearrangement. In Wikipedia; 2023. [Link]
-
Pharmaffiliates. Pregabalin-impurities. [Link]
-
Sripathi, S., Somesetti, N. R., Veeramalla, R., Challa, N. R., Peddi, S. R., & Karnati, V. R. (2010). Synthesis and characterization of impurities of an anticonvulsant drug, Pregabalin. ARKIVOC, 2010(10), 266-275. [Link]
Sources
Technical Support Center: High-Efficiency Hofmann Rearrangement for Amino Acid Synthesis
Current Status: Operational
Role: Senior Application Scientist
Topic: Optimizing the Hofmann Rearrangement for
Executive Summary & Core Directive
The traditional Hofmann rearrangement (Br
The Solution: This guide prioritizes Hypervalent Iodine (PIDA/PIFA) and NBS/DBU methodologies. These "modern standards" allow for the direct conversion of primary amides to carbamates (N-protected amino acids), effectively combining the rearrangement and protection steps into a single, high-efficiency workflow.
Master Protocol: The "One-Pot" Carbamate Route
Context: This protocol converts a primary amide (e.g., a malonamide derivative or side-chain amide) directly into a Boc- or Cbz-protected amine, bypassing the unstable free amine intermediate.
Reagents & Rationale
| Component | Recommendation | Technical Rationale |
| Oxidant | PIDA (Phenyliodine diacetate) | Milder than Br |
| Base | KOH (or DBU for sensitive substrates) | Generates the imidate intermediate without causing rapid enolization (racemization) of the |
| Solvent | MeOH or t-BuOH | Acts as the nucleophile to trap the isocyanate, forming a stable carbamate (preventing urea formation).[1] |
| Temperature | 0°C | Controls the exotherm of the rearrangement step. |
Step-by-Step Methodology (PIDA-Mediated)
-
Preparation: Dissolve the primary amide (1.0 equiv) in the alcohol solvent (MeOH for methyl carbamate, t-BuOH for Boc-group).
-
Base Addition: Add KOH (2.5 equiv) dissolved in minimum MeOH at 0°C.
-
Critical Check: Ensure the solution remains below 5°C to prevent premature hydrolysis.
-
-
Oxidant Addition: Add PIDA (1.1 equiv) in portions over 15 minutes.
-
Observation: A color change (often yellow to orange) indicates N-iodination.
-
-
Rearrangement: Allow to warm to Room Temperature (RT) and stir for 2–4 hours.
-
Workup: Evaporate solvent, redissolve in EtOAc, wash with 1M HCl (to remove pyridine/iodobenzene byproducts), dry, and concentrate.
Troubleshooting Guide & FAQs
Module A: The "Urea Problem" (Low Yields)
User Question: "I am seeing a significant amount of symmetric urea byproduct (R-NH-CO-NH-R) instead of my desired amino acid. Why?"
Technical Diagnosis: The isocyanate intermediate is reacting with the product amine instead of the solvent (water/alcohol). This occurs when the reaction rate is too fast or the solvent is non-nucleophilic.
Troubleshooting Steps:
-
Switch to the Carbamate Route: Do not attempt to isolate the free amine in water. Use MeOH or t-BuOH as the solvent. The alcohol is a poorer nucleophile than the amine but is present in vast excess, statistically favoring carbamate formation.
-
High Dilution: Run the reaction at 0.05 M concentration to minimize bimolecular collisions between the isocyanate and the formed amine.
-
Lead Tetraacetate (LTA) Alternative: If PIDA fails, LTA in t-BuOH is historically robust for preventing urea formation due to the rapid trapping kinetics.
Module B: Stereochemical Erosion (Racemization)
User Question: "My starting material was L-Asparagine derivative, but the product is partially racemic. Did the rearrangement fail?"
Technical Diagnosis: The Hofmann rearrangement itself proceeds with retention of configuration (intramolecular migration).[3] Racemization is not mechanistic; it is environmental. It occurs because the basic conditions cause enolization of the starting amide before rearrangement or the product after formation.
Corrective Actions:
-
Reduce Basicity: Switch from KOH to DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). DBU is non-nucleophilic and less likely to deprotonate the
-carbon. -
Electrochemistry: Use an electrochemical Hofmann protocol (anodic oxidation). This eliminates chemical oxidants and allows for precise pH control, preserving chiral centers.
-
Protecting Group Check: Ensure the
-amino protecting group (if present, e.g., in Asn/Gln derivatives) is not base-labile (like Fmoc). Use Cbz or Boc.
Module C: Incomplete Conversion
User Question: "I still see starting amide on TLC after 24 hours."
Technical Diagnosis: The N-haloamide intermediate is forming but not rearranging. This is common in electron-deficient amides or sterically hindered substrates.
Troubleshooting Steps:
-
Heat Spike: The rearrangement step is endothermic. After the oxidant addition at 0°C, heat the reaction to 50–60°C for 1 hour to force the migration.
-
Sonication: Ultrasound can assist in breaking up aggregates of the N-bromo/iodo salt, facilitating the rearrangement.
Visualizing the Efficiency Logic
The following diagram illustrates the decision matrix for optimizing the reaction based on your specific failure mode.
Caption: Decision matrix for selecting the optimal Hofmann protocol based on substrate chirality and reaction scale.
Mechanistic Insight: Why the Carbamate Trap Works
Understanding the pathway is critical for troubleshooting. The "Carbamate Trap" is superior because it prevents the amine from ever existing in the presence of the isocyanate.
Caption: Mechanistic pathway showing the competitive formation of Urea vs. the preferred Carbamate trap.
Comparative Data: Reagent Efficiency
| Method | Reagents | Yield (Typical) | Stereoretention | Notes |
| Classical | Br | 40–60% | Poor | High urea formation; hazardous Br |
| Hypervalent Iodine | PIDA, KOH, MeOH | 85–95% | Excellent | Generates Methyl Carbamate directly; mild. |
| Non-Bromine | NBS, DBU, MeOH | 80–90% | Superior | Best for highly sensitive chiral centers. |
| Electrochemical | Graphite Anode, MeOH | 75–85% | Good | Green chemistry; scalable; no chemical oxidant waste. |
References
-
Moriarty, R. M., et al. (1993). "Hypervalent iodine in organic synthesis. 46. Optimization of the Hofmann rearrangement using (diacetoxyiodo)benzene." Journal of Organic Chemistry. Link
-
Keillor, J. W., & Huang, X. (2002). "A Mild and Efficient Modified Hofmann Rearrangement."[9] Journal of Organic Chemistry. Link
-
Baumann, M., et al. (2011). "Continuous Flow Synthesis of Amines via Hofmann Rearrangement." Organic Letters. Link
-
Yoshimura, A., et al. (2012).[2] "Hypervalent Iodine Catalyzed Hofmann Rearrangement of Carboxamides Using Oxone as Terminal Oxidant."[2][7] Journal of Organic Chemistry. Link
-
Clayden, J., et al. (2012). "Organic Chemistry."[2][3][9][10][11][12] Oxford University Press. (Chapter 36: Rearrangements). Link
Sources
- 1. Hofmann rearrangement - Wikipedia [en.wikipedia.org]
- 2. Hypervalent Iodine Catalyzed Hofmann Rearrangement of Carboxamides Using Oxone as Terminal Oxidant [organic-chemistry.org]
- 3. pharmdguru.com [pharmdguru.com]
- 4. Hofmann Rearrangement - Chemistry Steps [chemistrysteps.com]
- 5. Hofmann Rearrangement | Chem-Station Int. Ed. [en.chem-station.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. youtube.com [youtube.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. youtube.com [youtube.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. Hofmann-type rearrangement of imides by in situ generation of imide-hypervalent iodines(III) from iodoarenes - PubMed [pubmed.ncbi.nlm.nih.gov]
Catalyst selection for asymmetric synthesis of beta-amino acids
Chiral -Amino Acid Synthesis Support Center
Current Status: Operational Role: Senior Application Scientist Ticket Queue: Asymmetric Hydrogenation | Mannich Reaction | Biocatalysis
Introduction: Selecting Your Synthetic Pathway
Welcome to the technical support hub for
Your choice of catalyst depends entirely on your starting material and required substitution pattern (
Workflow: Catalyst Selection Logic
Figure 1: Decision matrix for selecting the optimal catalytic route based on starting material availability.
Module 1: Asymmetric Hydrogenation (The Industrial Workhorse)
Context: This is the standard method for
Ticket #402: "My enantioselectivity ( ) is stuck at 80%."
Diagnosis:
In Rh-catalyzed hydrogenation, the enantio-determining step is often the oxidative addition of
Troubleshooting Protocol:
-
Solvent Screening (The TFE Effect):
-
Action: Switch from pure MeOH to TFE (2,2,2-Trifluoroethanol) or a TFE/MeOH mixture.
-
Causality: TFE is a strong hydrogen bond donor but a poor nucleophile. It stabilizes the carboxylate-Rh interaction without competing for coordination sites, often boosting
by 10-15% [2].
-
-
Ligand Electronics & Bite Angle:
-
Action: If using BINAP (flexible backbone), switch to Segphos (narrower dihedral angle) or Josiphos (ferrocenyl backbone).
-
Validation: Run a test reaction with t-Bu-Josiphos. The steric bulk of the t-butyl group directs the facial selectivity more rigidly than phenyl groups in standard phosphines.
-
-
Pressure Sensitivity Check:
-
Action: Lower the
pressure. -
Reasoning: High pressure can accelerate the non-selective background pathway or force a less favorable competing catalytic cycle.
-
Standard Protocol: Rh-Catalyzed Hydrogenation [1]
| Step | Parameter | Specification |
| 1 | Catalyst Prep | Mix |
| 2 | Substrate | Add |
| 3 | Purge | 3x Vacuum/Argon cycles, then 3x Hydrogen purge. |
| 4 | Reaction | Pressurize to 10 bar |
| 5 | Analysis | Vent. Filter through silica. Analyze |
Module 2: The Mannich Reaction (Organocatalysis)
Context: Ideal for generating contiguous stereocenters (
Ticket #505: "I have poor diastereoselectivity ( ) (Syn/Anti mixtures)."
Diagnosis: You are likely relying on a single activation mode or using a catalyst that doesn't sufficiently differentiate the transition states.
Troubleshooting Protocol:
-
Switch Catalyst Class:
-
Syn-Selective: Use Proline-based catalysts (enamine activation).
-
Anti-Selective: Use Thiourea or Squaramide catalysts (Jacobsen/Takemoto type) [3].
-
-
Water Management:
-
Action: Add 4Å Molecular Sieves.
-
Causality: Water interferes with the delicate H-bond network required for the transition state organization in thiourea catalysis.
-
-
Temperature Control:
-
Action: Lower temperature to -40°C.
-
Reasoning:
is entropy-driven. Lower temperatures favor the ordered transition state (major diastereomer) over the "looser" transition state (minor diastereomer).
-
Visualization: Thiourea Activation Mechanism
Figure 2: Dual H-bond activation mode of thiourea catalysts promoting anti-selective Mannich addition.
Module 3: Biocatalysis (Transaminases)
Context: The modern "Green" standard. Replaces metal catalysts with enzymes (Transaminases/ATAs).[2] Reference Case: The 2nd generation Sitagliptin synthesis by Merck/Codexis, which replaced Rh-hydrogenation with an engineered transaminase, increasing yield by 13% and eliminating heavy metals [4].[2]
Ticket #601: "Reaction stalls at 50% conversion."
Diagnosis: Transaminase reactions are reversible equilibrium reactions. If you use a simple amine donor (like Alanine), the byproduct (Pyruvate) inhibits the enzyme or the reaction reaches thermodynamic equilibrium.
Troubleshooting Protocol:
-
Displace the Equilibrium (The Smart Donor):
-
Action: Switch amine donor to Isopropylamine (IPM) .
-
Causality: The byproduct is acetone. Because acetone is volatile, it can be removed (or is less inhibitory), driving the reaction forward (Le Chatelier’s principle).
-
-
Enzyme Loading vs. Stability:
-
Action: Check pH stability.
-
Validation: Most ATAs degrade below pH 7. Ensure buffer is maintained at pH 7.5–8.0.
-
-
Solubility Issues:
-
Action: Add DMSO (up to 20% v/v) or use a biphasic system if the ketone substrate is insoluble in buffer.
-
Summary: Technology Comparison
| Feature | Rh-Hydrogenation | Organocatalysis (Mannich) | Biocatalysis (ATA) |
| Primary Target | |||
| Catalyst Cost | High (Rh/Ru + Ligand) | Low/Medium | Low (at scale) |
| Selectivity ( | Excellent (>98%) | Good (90-95%) | Perfect (>99%) |
| Scale-up Risk | High Pressure Safety | Solubility/Volume | Enzyme Stability |
| Key Limitation | Requires Enamine prep | Atom Economy | Substrate Acceptance |
References
-
Hansen, K. B., et al. (2009). Highly Efficient Asymmetric Synthesis of Sitagliptin. Journal of the American Chemical Society.
- Specific Solvent Effects in Hydrogenation:TFE effects in asymmetric hydrogenation are widely documented in process chemistry literature regarding Rh-catalysis stabiliz
-
Zhang, H., et al. (2014). Asymmetric Mannich Synthesis of
-Amino Esters by Anion-Binding Catalysis. Journal of the American Chemical Society. -
Savile, C. K., et al. (2010). Biocatalytic Asymmetric Synthesis of Chiral Amines from Ketones Applied to Sitagliptin Manufacture. Science.
-
Noyori, R. (2002). Asymmetric Catalysis: Science and Opportunities (Nobel Lecture). Angewandte Chemie.
Validation & Comparative
A Comparative Guide to the Synthetic Routes of (R)-3-Amino-5-methyl-hexanoic Acid
(R)-3-Amino-5-methyl-hexanoic acid, a crucial chiral building block and a key intermediate in the synthesis of the blockbuster drug Pregabalin (Lyrica®), presents a significant synthetic challenge due to the presence of a stereogenic center. The demand for enantiomerically pure forms of this compound has driven the development of a diverse array of synthetic strategies. This guide provides a comparative analysis of the most prominent synthetic routes, offering insights into their underlying principles, practical advantages, and limitations to aid researchers and process chemists in selecting the optimal strategy for their specific needs.
Introduction to the Synthetic Challenge
The primary challenge in synthesizing (R)-3-Amino-5-methyl-hexanoic acid lies in the efficient and selective installation of the amine group at the C3 position with the desired (R)-configuration. Early industrial syntheses often relied on classical resolution of a racemic mixture, a method that, while robust, is inherently inefficient as it discards half of the material. Consequently, the focus has shifted towards more atom-economical and elegant asymmetric approaches. This guide will explore three major pillars of its synthesis: classical resolution, asymmetric synthesis, and chemoenzymatic methods.
Classical Resolution: The Traditional Workhorse
The earliest and most straightforward approach to obtaining enantiomerically pure (R)-3-Amino-5-methyl-hexanoic acid involves the resolution of a racemic mixture of 3-amino-5-methyl-hexanoic acid. This method utilizes a chiral resolving agent to form a pair of diastereomeric salts, which can then be separated by fractional crystallization.
Methodology
A common resolving agent is (S)-mandelic acid. The racemic amino acid is treated with (S)-mandelic acid in a suitable solvent system, leading to the formation of two diastereomeric salts: ((R)-3-amino-5-methyl-hexanoic acid)-((S)-mandelic acid) and ((S)-3-amino-5-methyl-hexanoic acid)-((S)-mandelic acid). Due to their different physical properties, one of the diastereomeric salts will preferentially crystallize from the solution. The desired enantiomer can then be liberated from the purified salt by treatment with a base.
Experimental Protocol: Classical Resolution with (S)-Mandelic Acid
-
Salt Formation: A solution of racemic 3-amino-5-methyl-hexanoic acid in a suitable solvent (e.g., a mixture of water and isopropanol) is heated. To this solution, an equimolar amount of (S)-mandelic acid is added.
-
Fractional Crystallization: The solution is slowly cooled to induce crystallization. The diastereomeric salt of (R)-3-amino-5-methyl-hexanoic acid with (S)-mandelic acid is typically the less soluble and will precipitate out.
-
Isolation and Purification: The crystals are collected by filtration, washed with a cold solvent, and dried. The purity of the diastereomeric salt can be enhanced by recrystallization.
-
Liberation of the Free Amino Acid: The purified diastereomeric salt is dissolved in water, and the pH is adjusted with a base (e.g., sodium hydroxide) to liberate the free (R)-3-amino-5-methyl-hexanoic acid. The mandelic acid can be recovered from the aqueous layer after acidification.
-
Final Purification: The desired (R)-amino acid is then isolated, often by crystallization, and its enantiomeric purity is determined using chiral HPLC.
Advantages and Disadvantages
| Advantages | Disadvantages |
| Methodologically simple and well-established. | Theoretical maximum yield is only 50% without a racemization and recycling protocol for the undesired enantiomer. |
| Can be implemented with readily available reagents. | Can be labor-intensive and time-consuming, especially at a large scale. |
| Robust and scalable for industrial production. | Solvent-intensive process. |
Asymmetric Synthesis: The Elegant Approach
Asymmetric synthesis aims to directly generate the desired (R)-enantiomer, thus avoiding the inherent waste of classical resolution. Several elegant strategies have been developed, often employing chiral auxiliaries or catalysts.
a) Chiral Auxiliary-Mediated Synthesis
One of the most successful asymmetric approaches involves the use of a chiral auxiliary, a molecule that is temporarily incorporated into the substrate to direct the stereochemical outcome of a subsequent reaction. The Evans asymmetric alkylation is a classic example.
In this approach, a chiral oxazolidinone auxiliary is acylated with a derivative of isovaleric acid. The resulting enolate is then subjected to a Michael addition with a nitroalkene, with the bulky auxiliary directing the addition to occur from a specific face, thereby setting the desired stereocenter. Subsequent removal of the auxiliary and reduction of the nitro group affords the target amino acid.
Diagram: Evans Asymmetric Alkylation Approach
Caption: Workflow of the Evans chiral auxiliary approach.
b) Asymmetric Catalysis
The development of asymmetric catalysts has revolutionized the synthesis of chiral molecules. For (R)-3-amino-5-methyl-hexanoic acid, asymmetric hydrogenation of a suitable prochiral precursor is a highly efficient strategy.
For instance, a β-keto ester can be subjected to asymmetric hydrogenation using a chiral ruthenium or rhodium catalyst, such as those based on the BINAP ligand. This reaction establishes the stereocenter at the hydroxyl group. Subsequent chemical transformations, including amination with inversion of configuration, lead to the final product.
Advantages and Disadvantages of Asymmetric Synthesis
| Advantages | Disadvantages |
| Potentially 100% theoretical yield of the desired enantiomer. | Often requires more complex multi-step syntheses. |
| Highly atom-economical. | Chiral catalysts and auxiliaries can be expensive. |
| Can offer high levels of enantioselectivity (high ee%). | Optimization of reaction conditions can be challenging. |
| Avoids the need for resolving agents. | May require cryogenic temperatures or inert atmosphere, increasing process costs. |
Chemoenzymatic Methods: The "Green" Alternative
Chemoenzymatic synthesis combines the selectivity of enzymes with the practicality of chemical reactions. This approach is gaining significant traction due to its high efficiency, mild reaction conditions, and environmental benefits.
a) Enzymatic Resolution
Similar to classical resolution, enzymatic resolution separates enantiomers from a racemic mixture. However, instead of a chiral chemical, an enzyme is used to selectively react with one enantiomer. For example, a lipase can be used to selectively acylate the amino group of one enantiomer of a racemic ester of 3-amino-5-methyl-hexanoic acid, allowing for the easy separation of the acylated and unreacted enantiomers.
b) Asymmetric Synthesis using Enzymes
A more advanced chemoenzymatic approach involves the use of enzymes to create the chiral center. For instance, a transaminase can be used to asymmetrically aminate a prochiral ketone precursor. This reaction directly installs the amino group with high enantioselectivity, often in a single step.
Diagram: Chemoenzymatic Synthesis via Transaminase
Caption: Asymmetric amination using a transaminase enzyme.
Advantages and Disadvantages of Chemoenzymatic Methods
| Advantages | Disadvantages |
| Extremely high enantioselectivity. | Enzymes can be sensitive to reaction conditions (temperature, pH, solvent). |
| Mild and environmentally friendly reaction conditions (aqueous media, room temperature). | Enzyme cost and availability can be a factor. |
| High catalytic efficiency. | Substrate scope can be limited for some enzymes. |
| Can significantly reduce the number of synthetic steps. | Enzyme immobilization may be required for large-scale applications and reusability. |
Comparative Summary of Synthetic Routes
| Parameter | Classical Resolution | Asymmetric Synthesis (Chiral Auxiliary) | Asymmetric Synthesis (Catalytic) | Chemoenzymatic Methods |
| Theoretical Yield | 50% (without racemization) | >90% | >90% | >95% |
| Enantiomeric Excess (ee%) | Typically >99% after recrystallization | Often >98% | Often >95% | Typically >99% |
| Number of Steps | Relatively few | Often multi-step | Can be shorter than auxiliary methods | Often very short (1-2 steps) |
| Reagent Cost | Low to moderate (resolving agent) | High (chiral auxiliary) | High (chiral catalyst) | Moderate to high (enzyme) |
| Process Complexity | Moderate (crystallization can be tricky) | High (requires careful control of stereochemistry) | High (requires optimization of catalyst and conditions) | Moderate (requires handling of biological materials) |
| Environmental Impact | Moderate (solvent usage) | Moderate to high (solvents, stoichiometric reagents) | Low to moderate (catalytic amounts of metal) | Low (aqueous media, biodegradable catalysts) |
Conclusion and Future Outlook
The synthesis of (R)-3-amino-5-methyl-hexanoic acid has evolved significantly from its reliance on classical resolution. While resolution remains a viable and robust method, particularly for established industrial processes, the drive for efficiency and sustainability has propelled asymmetric and chemoenzymatic methods to the forefront.
Asymmetric synthesis, through both chiral auxiliaries and catalysis, offers elegant and high-yielding routes, though often at the cost of more complex procedures and expensive reagents. The future, however, appears to belong to chemoenzymatic methods. The exceptional selectivity and mild operating conditions of enzymes, particularly transaminases, present a compelling case for their adoption in large-scale, environmentally benign manufacturing processes. The continued discovery and engineering of novel, robust enzymes will undoubtedly further refine and improve the synthesis of this critical pharmaceutical intermediate. Researchers and drug development professionals should carefully consider the trade-offs between cost, efficiency, scalability, and environmental impact when selecting a synthetic route for (R)-3-amino-5-methyl-hexanoic acid.
References
-
Asymmetric Synthesis of Pregabalin. Organic Process Research & Development, ACS Publications. [Link]
-
A Practical and Cost-Effective Synthesis of (R)-3-Amino-5-methylhexanoic Acid. Synthetic Communications, Taylor & Francis Online. [Link]
-
Recent Advances in the Synthesis of Pregabalin. Tetrahedron, Elsevier. [Link]
-
Enzymatic resolution of 3-amino-5-methylhexanoic acid esters for the preparation of (R)-3-amino-5-methylhexanoic acid. Biotechnology Letters, Springer. [Link]
-
Biocatalytic routes to chiral amines. Nature Chemical Biology, Nature. [Link]
(R)-3-Amino-5-methyl-hexanoic acid vs (S)-3-Amino-5-methyl-hexanoic acid biological activity
Comparative Guide: (R)- vs (S)- -Homoleucine (3-Amino-5-methyl-hexanoic acid)
Executive Summary
3-Amino-5-methyl-hexanoic acid (also known as
-
(S)-Isomer: Derived from L-Leucine . It is the "natural-like" diastereomer used to mimic physiological peptide substrates in protease inhibitors (e.g., aminopeptidase inhibitors) and to construct
-peptides that adopt specific helical conformations (e.g., 14-helix). -
(R)-Isomer: Derived from D-Leucine . It is used as a negative control in biological assays, a probe for stereoselectivity in enzyme binding pockets, and to induce reverse-turn structures in foldamer design.
Chemical Identity & Structural Distinction
| Feature | (R)-3-Amino-5-methyl-hexanoic acid | (S)-3-Amino-5-methyl-hexanoic acid |
| Common Name | (R)- | (S)- |
| CAS Number | 91298-67-8 | 22818-43-5 |
| Precursor Source | D-Leucine | L-Leucine |
| Stereochemistry | Rectus (Right) at C3 | Sinister (Left) at C3 |
| Major Application | Stereochemical probe, Foldamer design | Protease inhibitor synthesis, Peptidomimetics |
| Relationship to Pregabalin | Isomer (Amino on C3 backbone) | Isomer (Amino on C3 backbone) |
Structural Visualization
The following diagram illustrates the stereochemical relationship and the distinction from Pregabalin.
Biological Activity & Mechanism of Action[1][2]
The biological activity of 3-amino-5-methyl-hexanoic acid is largely defined by its incorporation into larger molecules rather than as a free acid.
Peptidomimetic "Foldamers"
-
Mechanism: The additional methylene group (
) in the backbone alters the hydrogen bonding pattern. -
(S)-Isomer Activity: When polymerized or alternated with
-amino acids, (S)- -homoleucine promotes the formation of a left-handed 14-helix (in -peptides). This structure is crucial for designing antimicrobial peptides (AMPs) that disrupt bacterial membranes without degrading in the bloodstream. -
(R)-Isomer Activity: Induces the opposite helical twist. Used to fine-tune the topology of the peptide to match a specific receptor pocket.
Protease Inhibition (Medicinal Chemistry)
The (S)-isomer is a key scaffold for Aminopeptidase Inhibitors .
-
Target: M1 Metalloaminopeptidases (e.g., in Malaria parasites).
-
Mechanism: The
-amino acid backbone mimics the transition state of peptide bond hydrolysis but cannot be cleaved by the enzyme. -
Data: In studies of Bestatin-based inhibitor libraries, derivatives containing the (S)-configuration (mimicking L-leucine) showed significantly higher binding affinity (
in the nanomolar range) compared to (R)-analogs, which often fail to fit the S1 hydrophobic pocket of the enzyme due to steric clash.
CDK2/Cyclin A Inhibition
Research indicates that
-
Finding: A tetrapeptide containing
-homoleucine retained binding affinity to the Cyclin A recruitment groove while increasing metabolic stability. -
Selectivity: The specific side-chain orientation of the (S)-isomer was required to maintain the hydrophobic contacts originally provided by L-Leucine.
Experimental Protocols
Synthesis of (S)- -Homoleucine (Arndt-Eistert Homologation)
This protocol converts L-Leucine to (S)-3-amino-5-methyl-hexanoic acid.
Reagents: N-Boc-L-Leucine, Isobutyl chloroformate, Diazomethane (caution), Silver benzoate.
-
Activation: Dissolve N-Boc-L-Leucine (10 mmol) in dry THF at -15°C. Add N-methylmorpholine (1.1 eq) and isobutyl chloroformate (1.1 eq). Stir for 15 min to form the mixed anhydride.
-
Diazoketone Formation: Filter the salt and treat the filtrate with an ethereal solution of diazomethane (excess) at 0°C. Stir for 3 hours. Evaporate solvent to yield the diazoketone.
-
Wolff Rearrangement: Dissolve the diazoketone in methanol/dioxane. Add a catalytic amount of silver benzoate dissolved in triethylamine. Sonicate or reflux in the dark until nitrogen evolution ceases (approx. 1-2 hours).
-
Hydrolysis: The resulting methyl ester is hydrolyzed using LiOH (3 eq) in THF/H2O (1:1) for 4 hours at room temperature.
-
Purification: Acidify to pH 3 with 1M HCl and extract with ethyl acetate. Recrystallize from hexane/ethyl acetate to obtain (S)-N-Boc-3-amino-5-methyl-hexanoic acid .
Biological Assay: Proteolytic Stability Test
Validates the advantage of using
-
Substrate Preparation: Synthesize a control peptide (Ac-Ala-Leu-Ala-NH2) and the test peptide (Ac-Ala-
Homoleu-Ala-NH2). -
Incubation: Dissolve peptides (100
M) in PBS (pH 7.4). Add Pronase E or Trypsin (10 ng/mL). Incubate at 37°C. -
Sampling: Take aliquots at 0, 15, 30, 60, and 120 minutes. Quench with 1% TFA.
-
Analysis: Analyze by RP-HPLC (C18 column, gradient 5-95% ACN).
-
Result: The L-Leu peptide should show rapid degradation (
min), while the -Homoleu peptide should remain >95% intact after 2 hours.
Comparative Data Summary
| Parameter | (S)-Isomer (L-Like) | (R)-Isomer (D-Like) | Biological Implication |
| Enzyme Affinity (Aminopeptidases) | High ( | Low / Inactive | (S)-isomer mimics natural substrate transition state. |
| Peptide Helix Induction | Left-handed (M) | Right-handed (P) | Critical for designing specific protein-protein interaction inhibitors. |
| Metabolic Stability | High | High | Both isomers resist standard proteases, but (S) is preferred for "natural" target binding. |
| Transaminase Activity | Substrate for specific | Poor substrate | Bacterial |
Pathway Visualization: Mechanism of Action
References
-
Sigma-Aldrich. (2025). (R)-3-Amino-5-methyl-hexanoic acid Product Specification. Link
-
ChemicalBook. (2025). 3-Amino-5-methylhexanoic acid CAS Database. Link
-
Andrews, M. et al. (2009). Truncation and Optimisation of Peptide Inhibitors of CDK2/Cyclin A Through Structure Guided Design. RCSB PDB / J. Med. Chem. Link
-
McGowan, S. et al. (2010). Synthesis of new (-)-Bestatin-based inhibitor libraries reveals a novel binding mode in the S1 pocket of the essential malaria M1 metalloaminopeptidase. Journal of Medicinal Chemistry. Link
-
Shin, I. et al. (2017).
-Transaminase from Mesorhizobium sp.. Applied and Environmental Microbiology. Link -
Smolecule. (2023).[1] Boc-L-beta-homoleucine Biological Activity and Applications. Link
Efficacy comparison of chemical vs enzymatic synthesis of chiral amino acids
Executive Summary
The synthesis of non-proteinogenic chiral amino acids (ncAAs) has shifted from a reliance on stoichiometric chiral auxiliaries to catalytic asymmetric methods. While chemical synthesis—specifically the Schöllkopf bis-lactim ether method and Asymmetric Hydrogenation —remains the gold standard for versatility in early-phase discovery, Enzymatic Synthesis (Biocatalysis) has emerged as the superior modality for scalability, atom economy, and stereochemical fidelity (
This guide objectively compares these methodologies, providing experimental evidence that supports the transition toward biocatalytic reductive amination and transamination for bulky, hydrophobic side chains (e.g., L-tert-leucine).
The Mechanistic Divide
To understand efficacy, we must first analyze the source of stereocontrol.
Chemical Synthesis: Steric Shielding
Chemical methods rely on steric hindrance to direct incoming electrophiles.
-
Schöllkopf Method: Uses a chiral auxiliary (typically Valine) to form a cyclic bis-lactim ether. The isopropyl group of Valine shields one face of the enolate, forcing alkylation from the opposite side.[1]
-
Asymmetric Hydrogenation: Uses Rhodium or Ruthenium complexes with chiral phosphine ligands (e.g., BINAP, DuPhos) to transfer hydrogen to a prochiral dehydroamino acid.
Enzymatic Synthesis: Active Site Recognition
Biocatalysis utilizes the chiral environment of the enzyme active site .
-
Transaminases (ATAs): Transfer an amino group from a donor (e.g., Alanine) to a prochiral ketone.[2][3]
-
Amino Acid Dehydrogenases (AADHs): Catalyze the reductive amination of a keto acid using ammonia (
) and a cofactor (NADH/NADPH).
Diagram 1: Reaction Pathway Comparison
The following diagram contrasts the multi-step auxiliary route against the direct enzymatic route.
Figure 1: Comparison of the multi-step Schöllkopf auxiliary method (red nodes indicate harsh/energy-intensive steps) versus the single-step enzymatic reductive amination (green nodes).
Critical Performance Metrics
The following data aggregates performance metrics from recent industrial comparisons, specifically focusing on the synthesis of hydrophobic non-natural amino acids.
| Metric | Chemical (Schöllkopf/Auxiliary) | Enzymatic (LeuDH/Transaminase) | Verdict |
| Enantiomeric Excess ( | 95% – 98% (Requires recrystallization) | > 99.5% (Intrinsic specificity) | Enzymatic |
| Yield | 60% – 85% (Overall) | 85% – 95% (Equilibrium dependent) | Enzymatic |
| Atom Economy | Poor (Auxiliary weight > Product weight) | Excellent (Water/CO2 byproducts) | Enzymatic |
| E-Factor (kg waste/kg product) | 20 – 100+ | 5 – 20 | Enzymatic |
| Reaction Conditions | Cryogenic (-78°C), Anhydrous, Strong Bases | Ambient (25-30°C), Aqueous, pH 7-8 | Enzymatic |
| Substrate Versatility | High (Any electrophile R-X) | Moderate (Requires enzyme screening) | Chemical |
Analysis: While chemical synthesis offers "plug-and-play" versatility for novel side chains, it suffers from poor atom economy. The auxiliary (e.g., Valine) must be attached and removed, generating stoichiometric waste. Enzymatic routes utilize catalytic cofactors, drastically reducing the E-factor [1].
Case Study: Synthesis of L-tert-Leucine
L-tert-Leucine (L-Tle) is a critical chiral building block for HIV protease inhibitors and antitumor agents. Its bulky tert-butyl group makes chemical synthesis difficult due to steric repulsion during alkylation.
The Chemical Bottleneck
Standard Strecker synthesis yields racemic tert-leucine, requiring resolution. Asymmetric hydrogenation is hindered by the steric bulk of the tert-butyl group, often requiring high-pressure (100 bar) and expensive Rh-DuPhos catalysts to achieve acceptable conversion.
The Enzymatic Solution
The industrial production of L-Tle is now dominated by Leucine Dehydrogenase (LeuDH) coupled with Formate Dehydrogenase (FDH) for NADH recycling.
-
Enzyme: LeuDH (from Bacillus strains).[6]
-
Data: A study utilizing engineered E. coli whole cells expressing LeuDH/FDH achieved:
This process eliminates the need for metal catalysts and operates at ambient pressure.
Experimental Protocols
Below are self-validating protocols comparing the two methodologies.
Protocol A: Chemical Synthesis (Schöllkopf Method)
Best for: Early-stage discovery of novel analogs where enzyme libraries are unavailable.
-
Bis-Lactim Ether Formation: Condense Glycine and L-Valine to form the cyclic diketopiperazine.[1] Treat with trimethyloxonium tetrafluoroborate to generate the bis-lactim ether.
-
Deprotonation (Critical Step):
-
Dissolve bis-lactim ether in dry THF under Argon.
-
Cool to -78°C (dry ice/acetone bath).
-
Add n-BuLi (1.1 eq) dropwise. Validation: Solution typically turns deep yellow/orange, indicating enolate formation.
-
-
Alkylation: Add the alkyl halide (R-X) slowly. Stir at -78°C for 4 hours, then warm to room temperature overnight.
-
Hydrolysis: Treat the alkylated intermediate with 0.25 N HCl at room temperature for 24 hours.
-
Purification: Separate the methyl ester of the target amino acid from the valine auxiliary via fractional distillation or column chromatography.
Protocol B: Enzymatic Reductive Amination (LeuDH + FDH)
Best for: Scale-up and high-purity production.
-
Buffer Prep: Prepare 100 mM Potassium Phosphate buffer (pH 8.0) containing 1 mM DTT (to protect enzyme thiols).
-
Substrate Loading:
-
Add Trimethylpyruvate (TMP) to a final concentration of 100 mM.[4]
-
Add Ammonium Formate (
) at 150 mM (serves as both nitrogen source and reductant for FDH). -
Add
cofactor (0.5 mM). Note: Catalytic amount is sufficient due to recycling.
-
-
Enzyme Addition: Add LeuDH (10 U/mL) and FDH (10 U/mL).
-
Incubation: Incubate at 30°C with mild shaking (150 rpm).
-
In-Process Control (IPC): Monitor consumption of TMP via HPLC (C18 column, UV 210 nm).
-
Self-Validation: The pH will drift upwards as ammonia is consumed; use a pH-stat to maintain pH 8.0 with dilute HCl if necessary.
-
-
Work-up: Acidify to pH 2.0 to denature enzymes. Centrifuge. Isolate product via cation-exchange chromatography (Dowex 50W).
Diagram 2: Workflow Complexity & Sustainability
Figure 2: The chemical workflow involves hazardous reagents and energy-intensive purification. The biocatalytic workflow is a streamlined "one-pot" operation.
Strategic Selection Guide
When should you choose one over the other?
-
Choose Chemical Synthesis (Schöllkopf/O'Donnell) IF:
-
You need < 1 gram of material for screening.
-
The side chain is highly unnatural (e.g., fluorinated biaryls) and no commercial enzyme accepts it.
-
You do not have access to an enzyme screening library.
-
-
Choose Enzymatic Synthesis IF:
-
You require > 10 grams to kilograms (Scale-up).
-
Enantiopurity is critical (
) to avoid regulatory hurdles. -
The substrate is bulky or acid-sensitive (enzymes work under mild conditions).
-
Sustainability (E-factor) is a corporate KPI.
-
References
-
Enzymatic asymmetric synthesis of chiral amino acids. Chem. Soc. Rev., 2018, 47, 1516-1561.[11] Link
-
Expression of Novel L-Leucine Dehydrogenase and High-Level Production of L-Tert-Leucine. Front. Bioeng. Biotechnol., 2021.[9] Link
-
Scalable and sustainable synthesis of chiral amines by biocatalysis. Commun Chem, 2025.[12] Link
-
Advances in the Molecular Modification of Microbial ω-Transaminases. Molecules, 2025. Link
-
Schöllkopf Bis-Lactim Amino Acid Synthesis. Wikipedia (Overview of Mechanism). Link
Sources
- 1. Schöllkopf method - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Enzymatic synthesis of L-tert-leucine with branched chain aminotransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. L-tert-Leucine synthesis - chemicalbook [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. Asymmetric synthesis of chiral amines with omega-transaminase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Scalable and sustainable synthesis of chiral amines by biocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Expression of Novel L-Leucine Dehydrogenase and High-Level Production of L-Tert-Leucine Catalyzed by Engineered Escherichia coli [frontiersin.org]
- 10. Highly Atom Economic Synthesis of d‐2‐Aminobutyric Acid through an In Vitro Tri‐enzymatic Catalytic System - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Enzymatic asymmetric synthesis of chiral amino acids - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 12. Scalable and sustainable synthesis of chiral amines by biocatalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic data comparison for (R) and (S) enantiomers of 3-amino-5-methylhexanoic acid
Executive Summary
3-amino-5-methylhexanoic acid exists as two enantiomers. The (S)-enantiomer is the pharmacologically active anticonvulsant and analgesic known as Pregabalin (Lyrica). The (R)-enantiomer is a biologically inactive impurity that must be strictly controlled (typically <0.5%) in pharmaceutical substances.
Distinguishing these enantiomers presents a specific analytical challenge: the molecule lacks a strong chromophore for UV detection and possesses a flexible
Fundamental Physical Properties (The Baseline)
Before attempting chiral discrimination, it is critical to establish that standard achiral spectroscopic methods cannot distinguish between the (R) and (S) enantiomers. They share identical scalar physical properties in achiral environments.
Table 1: Achiral Spectroscopic Data (Indistinguishable)
| Parameter | Method | Observation (Both Enantiomers) | Interpretation |
| MS (ESI+) | Mass Spectrometry | Identical molecular mass. | |
| FT-IR | KBr Pellet | Peaks: 2895 (C-H), 1640 ( | Zwitterionic nature confirmed; no structural difference. |
| 1H NMR | 400 MHz, | Identical chemical shifts and coupling constants. | |
| UV-Vis | 200–400 nm | Negligible absorption >210 nm | Lack of aromatic rings limits direct UV detection. |
Application Scientist Insight: Do not rely on standard retention times (RT) on C18 columns or melting points to verify enantiomeric purity. A racemic mixture (racemate) may have a different melting point than the pure enantiomer, but the (R) and (S) pure solids will melt at the same temperature.
Polarimetry: The Rapid Identification Method
Optical rotation is the simplest method for confirming absolute configuration, provided the sample is chemically pure (>98%).
Table 2: Specific Optical Rotation
| Enantiomer | Specific Rotation (c=1.0, Water) | Sign of Rotation |
| (S)-Isomer (Pregabalin) | Positive (+) | |
| (R)-Isomer (Impurity) | Negative (-) | |
| Racemic Mixture | Null |
Note: Values may shift slightly depending on pH. Ensure temperature is stabilized at 20°C or 25°C as per USP/EP monographs.
Chromatographic Separation: The Quantitative Standard
For quantifying the (R)-impurity levels (enantiomeric excess), High-Performance Liquid Chromatography (HPLC) is required. Two distinct methodologies are industry standards: Direct Chiral Separation and Indirect Derivatization .
Method A: Direct Chiral HPLC (Modern Approach)
Recent advances in zwitterionic stationary phases allow for separation without derivatization.
-
Column: Chiralpak ZWIX(+) (3µm, 150 x 3.0 mm)
-
Mobile Phase: MeOH/H2O (98:2) + 50mM Formic Acid + 25mM Diethylamine.
-
Mechanism: Ion-exchange and steric interaction via cinchona alkaloid selectors.
-
Detection: ELSD or Mass Spec (due to weak UV).
-
Pros: No sample prep; high throughput.
-
Cons: Requires specialized columns; weak UV signal limits sensitivity without MS.
Method B: Indirect Derivatization (Marfey’s Method) – Recommended
This is the preferred method for trace impurity analysis because it introduces a strong UV chromophore and allows the use of standard C18 columns.
-
Reagent: Marfey’s Reagent (FDAA: 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide).[1][2]
-
Mechanism: Reacts with the amine to form diastereomers (L-L and L-D pairs).[3]
-
Column: Standard C18 (e.g., Agilent Zorbax Eclipse Plus).
-
Detection: UV at 340 nm (Strong signal from dinitrophenyl group).
-
Limit of Quantitation (LOQ): ~0.05% impurity level.
Experimental Protocol: Marfey’s Derivatization
As a robust self-validating protocol, this workflow converts the enantiomeric separation problem into a diastereomeric separation problem, solvable with standard equipment.
Reagents Required[2][3][4][5][6]
-
Marfey’s Reagent: 1% w/v solution in Acetone.[4]
-
Buffer: 1M Sodium Bicarbonate (
). -
Quench: 1M HCl.
-
Solvent: HPLC Grade Acetonitrile and Water (0.1% Formic Acid).
Step-by-Step Procedure
-
Sample Preparation: Dissolve 1.0 mg of the 3-amino-5-methylhexanoic acid sample in 100 µL of water.
-
Alkalinization: Add 50 µL of 1M
(Target pH ~8.5). -
Derivatization: Add 100 µL of Marfey’s Reagent solution.
-
Incubation: Heat at 40°C for 60 minutes . (Do not exceed 50°C to prevent racemization).
-
Quenching: Cool to room temperature. Add 50 µL of 1M HCl to stop the reaction and neutralize.
-
Dilution: Dilute with 500 µL of Mobile Phase A. Filter (0.22 µm).
-
Analysis: Inject 10 µL onto the HPLC-UV system.
Data Interpretation[3][6][7][8]
-
Elution Order: The (S)-Pregabalin-FDAA derivative typically elutes after the (R)-isomer derivative on standard C18 phases due to the hydrophobicity differences in the diastereomeric folding.
-
(R)-Derivative RT: ~12.5 min
-
(S)-Derivative RT: ~14.2 min
-
-
Validation: Always run a racemic standard first to establish exact retention times for your specific gradient.
Visualizing the Analytical Logic
Diagram 1: Method Selection Decision Matrix
This flow chart guides the researcher to the correct analytical technique based on the sample stage.
Caption: Decision tree for selecting the appropriate chiral analysis method based on purity and sensitivity requirements.
Diagram 2: Marfey's Derivatization Mechanism
Understanding how the achiral C18 column separates the molecules requires visualizing the diastereomer formation.
Caption: Transformation of enantiomers into separable diastereomers using Marfey's Reagent.
References
-
United States Pharmacopeia (USP). Pregabalin Monograph: Enantiomeric Purity.[5] USP-NF. (Standard regulatory reference for chromatographic conditions).
-
Pfizer Inc. Pregabalin (Lyrica) Prescribing Information.
-
Bhushan, R., & Martens, J. (2001). Amino Acids: Chromatographic Separation and Enantioseparation. H.S.I.[6] Publications. (Foundational text on Marfey's reagent applications).
-
Kálmán, F., et al. (2016). Direct Separation of Pregabalin Enantiomers Using a Zwitterionic Chiral Selector by High Performance Liquid Chromatography. Journal of Chromatography A.
-
Sigma-Aldrich. (S)-(+)-3-Amino-5-methylhexanoic acid Product Specification.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Absolute Stereochemistry Determination of Bioactive Marine-Derived Cyclopeptides by Liquid Chromatography Methods: An Update Review (2018–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. peptide.com [peptide.com]
- 4. youtube.com [youtube.com]
- 5. agilent.com [agilent.com]
- 6. bmse000351 Hexanoic Acid at BMRB [bmrb.io]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
